Product packaging for (2-methyl-1H-indol-5-yl)methanamine(Cat. No.:CAS No. 36798-25-1)

(2-methyl-1H-indol-5-yl)methanamine

Cat. No.: B1313852
CAS No.: 36798-25-1
M. Wt: 160.22 g/mol
InChI Key: OZQPOLJBMYZUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-methyl-1H-indol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B1313852 (2-methyl-1H-indol-5-yl)methanamine CAS No. 36798-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1H-indol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQPOLJBMYZUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482784
Record name 1-(2-Methyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36798-25-1
Record name 1-(2-Methyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-1H-indol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-methyl-1H-indol-5-yl)methanamine basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Basic Properties of (2-methyl-1H-indol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a 2-methyl substituted indole scaffold with a methanamine group at the 5-position. The indole ring is a privileged pharmacophore, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin. As such, derivatives of this compound are of significant interest in medicinal chemistry and drug discovery as potential modulators of various physiological pathways. Understanding the fundamental physicochemical properties, particularly the basicity (pKa), is critical for predicting its physiological behavior, designing new derivatives, and developing analytical methods.

This guide provides a detailed overview of the basic properties of this compound, including a reasoned estimation of its pKa value, a discussion of its potential pharmacological context, and a comprehensive experimental protocol for its empirical determination.

Core Basic Properties: pKa Estimation

The basicity of an amine is quantified by the pKa of its conjugate acid. While no experimentally determined pKa value for this compound is readily available in the scientific literature, a reliable estimation can be made by structural analogy to well-characterized amines.

The key structural feature determining the basicity of this compound is the primary amino group attached to a methylene (-CH₂-) spacer, which is in turn bonded to the aromatic indole ring. This structure is analogous to benzylamine, where the amino group is also insulated from the aromatic ring by a methylene bridge. This is in stark contrast to aniline, where the amino group is directly attached to the aromatic ring, leading to the delocalization of the nitrogen's lone pair of electrons into the π-system and a significant reduction in basicity.

Comparative Analysis

The experimental pKa values of benzylamine and aniline provide a clear framework for estimating the basicity of the target compound.

CompoundStructurepKa of Conjugate Acid
AnilineC₆H₅NH₂4.6[1][2]
BenzylamineC₆H₅CH₂NH₂9.33[3][4]

The pKa of benzylamine's conjugate acid is approximately 9.33, indicating it is a significantly stronger base than aniline (pKa of conjugate acid ≈ 4.6)[1][2][3][4]. This is because the methylene spacer in benzylamine prevents the nitrogen's lone pair from participating in the resonance of the benzene ring, keeping it localized and more available for protonation.

This compound is structurally a substituted benzylamine analog. The aminomethyl group is not directly attached to the aromatic system, so its basicity is expected to be much closer to that of benzylamine than aniline. Furthermore, the 2-methyl group on the indole ring is an electron-donating group, which slightly increases the electron density in the aromatic system. This effect is expected to minimally increase the basicity of the amine, potentially making it a slightly stronger base than benzylamine.

Estimated pKa: Based on this analysis, the pKa of the conjugate acid of this compound is estimated to be in the range of 9.3 to 9.6 .

G cluster_0 Basicity Comparison cluster_1 Structural Factors Aniline Aniline (pKa ≈ 4.6) Lone pair delocalized Benzylamine Benzylamine (pKa ≈ 9.33) Lone pair localized Aniline->Benzylamine Greatly Increased Basicity Target This compound (Estimated pKa ≈ 9.3-9.6) Lone pair localized Benzylamine->Target Slightly Increased Basicity Spacer -CH₂- Spacer Insulates amine from ring Target->Spacer has Methyl 2-Methyl Group Electron-donating Target->Methyl has Indole Indole Ring Aromatic System Target->Indole has G cluster_membrane Cell Membrane Receptor Gi-coupled Receptor (e.g., 5-HT1, D2) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts Ligand This compound (Hypothetical Agonist) Ligand->Receptor Binds G_Protein->AC Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to G Start Start Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Start->Calibrate Prepare Prepare Analyte Solution (Dissolve sample in H₂O) Calibrate->Prepare Setup Assemble Titration Apparatus (Electrode, Stirrer, Burette) Prepare->Setup Titrate Perform Titration (Add 0.1M HCl incrementally) Setup->Titrate Record Record Data (pH vs. Volume of Titrant) Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Analyze Curve (Find Equivalence Point) Plot->Analyze Calculate Calculate pKa (pH at 1/2 Equivalence Point) Analyze->Calculate End End Calculate->End

References

(2-methyl-1H-indol-5-yl)methanamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2-methyl-1H-indol-5-yl)methanamine

Chemical Identity and Structure

This compound is a chemical compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This compound features a methyl group at the 2-position and a methanamine group at the 5-position of the indole ring system.

IUPAC Name

The systematic and unambiguous name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Chemical Structure

The structure consists of a bicyclic indole core, which is composed of a fused benzene and pyrrole ring. Key substitutions on this core define the molecule's identity:

  • A methyl group (-CH₃) is attached to the second carbon atom of the indole ring.

  • A methanamine group (-CH₂NH₂) is attached to the fifth carbon atom of the indole ring.

Below is a diagram illustrating the logical relationship of the components forming the chemical structure.

A Bicyclic Heterocycle B Indole Core A->B H This compound B->H C Benzene Ring C->B D Pyrrole Ring D->B E Substituents F Methyl Group (-CH3) at C2 E->F G Methanamine Group (-CH2NH2) at C5 E->G E->H

Figure 1: Hierarchical structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized below. This information is critical for its application in experimental settings, particularly in drug design and development where properties like solubility and molecular weight are key.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
CAS Number 208886-57-5
Canonical SMILES CC1=CNC2=C1C=C(C=C2)CN
InChI Key YQGFFQEHDJWBGC-UHFFFAOYSA-N

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a nitrile or an amide precursor. Below is a generalized experimental workflow for its synthesis via the reduction of 2-methyl-5-cyano-1H-indole.

Reduction of 2-methyl-5-cyano-1H-indole

Objective: To synthesize this compound by reducing the nitrile group of 2-methyl-5-cyano-1H-indole.

Materials:

  • 2-methyl-5-cyano-1H-indole

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

  • Addition of Precursor: Slowly add a solution of 2-methyl-5-cyano-1H-indole in anhydrous THF to the LiAlH₄ suspension while maintaining a controlled temperature (typically 0 °C to room temperature).

  • Reaction: Stir the mixture at room temperature or under reflux for a specified period until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Workup: Filter the resulting mixture to remove aluminum salts. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or crystallization.

The following diagram outlines the experimental workflow for the synthesis and purification process.

cluster_synthesis Synthesis cluster_workup Workup & Purification A Suspend LiAlH4 in anhydrous THF B Add 2-methyl-5-cyano-1H-indole solution A->B C Stir reaction mixture (monitor completion) B->C D Quench reaction with H2O and NaOH C->D Reaction Complete E Filter to remove aluminum salts D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify via chromatography/crystallization G->H

Figure 2: Synthesis and purification workflow.

Potential Applications in Drug Development

Indole-based compounds are scaffolds for a wide range of pharmacologically active agents. The methanamine group in this compound makes it a valuable building block, particularly for developing ligands for receptors and enzymes that have an anionic binding pocket. It can serve as a precursor for the synthesis of more complex molecules targeting, for example, serotonin receptors or other CNS targets.

A hypothetical signaling pathway where a derivative of this compound might act as a serotonin receptor agonist is depicted below.

A Derivative Drug (Agonist) B 5-HT Receptor A->B Binds C G-Protein Activation B->C Activates D Adenylyl Cyclase Modulation C->D Modulates E cAMP Level Change D->E Alters F Downstream Cellular Response E->F Leads to

(2-methyl-1H-indol-5-yl)methanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (2-methyl-1H-indol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in many biologically active natural products and synthetic compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a summary of the available information on this compound, including its chemical properties and potential therapeutic applications based on the activities of related indole derivatives.

It is important to note that while the foundational chemical data for this specific compound is available, detailed experimental protocols and elucidated signaling pathways are not extensively documented in publicly accessible literature. Therefore, this guide also presents information on closely related compounds to provide a contextual understanding of its potential synthesis and biological activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 36798-25-1
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
IUPAC Name This compound

Synthesis

Representative Experimental Protocol: Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine

A detailed protocol for the synthesis of the related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine has been reported.[1][2][3] The process involves the deprotection of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione.[1][2][3]

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride: A mixture of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (2 g, 6.3 mmol) and hydrazine hydrate (1 mL, 31.6 mmol) in methanol (20 mL) is refluxed for 3 hours.[1] The excess methanol is removed under reduced pressure. Water (10 mL) and concentrated HCl (10 mL) are added to the residue, and the mixture is heated with stirring for 3 hours at 70 °C. After filtering the precipitate, the aqueous layer is evaporated. The resulting residue is washed with acetone and dried.[1]

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine: The dihydrochloride salt (1 g, 4.56 mmol) is dissolved in water (8 mL). A 40% NaOH solution is added dropwise at room temperature until the pH reaches 9. The solution is then extracted with CH₂Cl₂ (2 x 10 mL). The combined organic phases are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the final product.[1]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an indolylmethanamine derivative, based on the protocol for the related compound.

Synthesis_Workflow General Synthesis Workflow for an Indolylmethanamine Derivative Start Protected Indole Precursor (e.g., 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione) Step1 Deprotection Step 1 (e.g., Hydrazine hydrate in Methanol, Reflux) Start->Step1 Step2 Deprotection Step 2 (e.g., HCl in Water, Heat) Step1->Step2 Intermediate Dihydrochloride Salt Intermediate Step2->Intermediate Step3 Neutralization (e.g., NaOH solution) Intermediate->Step3 Extraction Extraction with Organic Solvent (e.g., CH2Cl2) Step3->Extraction FinalProduct Final Product ((indol-5-yl)methanamine derivative) Extraction->FinalProduct

Caption: General synthesis workflow for an indolylmethanamine derivative.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited, the broader class of indole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[4] These activities provide a basis for predicting the potential therapeutic applications of this compound.

Potential Biological ActivityDescription
Anticancer Indole derivatives have been shown to exhibit anticancer properties by targeting various cellular processes involved in cancer development.[5] Some compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][6]
Antimicrobial Many indole-based compounds have demonstrated antibacterial and antifungal properties.[4]
Anti-inflammatory Certain indole derivatives have shown potential as anti-inflammatory agents.[7]
Analgesic The indole scaffold is present in compounds that exhibit analgesic effects.
Antidepressant Some indole derivatives have been investigated for their antidepressant effects.[8]
Central Nervous System (CNS) Activity Certain indole alkaloids are known to interact with neurotransmitter receptors in the brain, suggesting potential applications in treating neurological disorders.

Signaling Pathways

There is currently no specific information available in the public domain detailing the signaling pathways modulated by this compound. Research into the biological activities of various indole derivatives suggests that they can interact with a multitude of targets. For instance, some anticancer indole compounds are known to interfere with tubulin polymerization, a critical process in cell division.[5][6] Others may act as inhibitors of specific enzymes like histone deacetylases (HDACs) or kinases involved in cancer cell proliferation.[8] Further research is required to elucidate the specific mechanism of action and signaling pathways associated with this compound.

Conclusion

This compound is a compound of interest due to its indole core structure, which is associated with a wide range of biological activities. While detailed experimental data for this specific molecule is not extensively available, the information on related compounds provides a valuable framework for future research. The synthesis of this compound is likely achievable through established organic chemistry methods, and it holds potential for investigation in various therapeutic areas, particularly in oncology and infectious diseases. Further in-depth studies are necessary to fully characterize its biological profile and therapeutic potential.

References

(2-methyl-1H-indol-5-yl)methanamine: A Technical Guide to its Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methyl-1H-indol-5-yl)methanamine is a tryptamine derivative with significant potential in medicinal chemistry, primarily owing to its structural resemblance to endogenous neurotransmitters and other psychoactive compounds. This technical guide provides a comprehensive overview of the synthesis, historical context, and potential biological activity of this compound. While direct research on this specific molecule is limited, this document consolidates information from related indole derivatives to present plausible synthetic routes, a historical perspective on its discovery, and a hypothesized mechanism of action centered on serotonergic pathways. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutic agents based on the 2-methylindole scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] this compound, a derivative of this versatile heterocycle, belongs to the broader class of tryptamines, which are known to interact with various receptors in the central nervous system. Its structure, featuring a methyl group at the 2-position and a methanamine substituent at the 5-position of the indole ring, suggests potential interactions with serotonin receptors, making it a compound of interest for the development of novel therapeutics targeting neurological and psychiatric disorders. This guide will delve into the synthetic pathways to access this molecule, trace its likely historical origins within the broader context of indole chemistry, and explore its potential biological targets and signaling pathways.

Synthesis of this compound

Proposed Synthetic Pathway

A viable two-step synthesis is proposed, starting from a suitable substituted aniline and proceeding through a Fischer indole synthesis to form the 2-methylindole core, followed by the reduction of a nitrile group at the 5-position.

Step 1: Synthesis of 5-cyano-2-methyl-1H-indole

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2] In this proposed route, 4-aminobenzonitrile would be the starting material.

  • Reaction: Diazotization of 4-aminobenzonitrile followed by reduction to the corresponding hydrazine. The resulting 4-cyanophenylhydrazine is then reacted with acetone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to yield 5-cyano-2-methyl-1H-indole.

Step 2: Reduction of 5-cyano-2-methyl-1H-indole to this compound

The nitrile group of 5-cyano-2-methyl-1H-indole can be reduced to a primary amine using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH4).[3][4]

  • Reaction: 5-cyano-2-methyl-1H-indole is treated with an excess of LiAlH4 in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[3] The reaction is typically performed under an inert atmosphere and at reduced temperatures to control its exothermicity. Aqueous workup is then carefully performed to quench the excess hydride and hydrolyze the intermediate aluminum complexes to afford this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on the reduction of a nitrile precursor.

Table 1: Reagents and Materials for the Reduction of 5-cyano-2-methyl-1H-indole

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-cyano-2-methyl-1H-indole156.185.0 g0.032
Lithium Aluminium Hydride (LiAlH4)37.953.6 g0.095
Anhydrous Diethyl Ether74.12200 mL-
Water18.023.6 mL0.20
15% Sodium Hydroxide Solution40.003.6 mL-
Water18.0210.8 mL0.60
Anhydrous Magnesium Sulfate120.37q.s.-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with Lithium Aluminium Hydride (3.6 g, 0.095 mol) and anhydrous diethyl ether (100 mL).

  • A solution of 5-cyano-2-methyl-1H-indole (5.0 g, 0.032 mol) in anhydrous diethyl ether (100 mL) is placed in the dropping funnel.

  • The LiAlH4 suspension is cooled to 0 °C in an ice bath. The solution of the indole is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled to 0 °C, and the excess LiAlH4 is quenched by the slow, dropwise addition of water (3.6 mL), followed by 15% aqueous sodium hydroxide (3.6 mL), and finally water (10.8 mL).

  • The resulting granular precipitate of aluminum salts is removed by filtration and washed with diethyl ether.

  • The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Discovery and History

A definitive historical account detailing the first synthesis and discovery of this compound is not prominently documented in scientific literature. However, its origins can be contextualized within the broader history of indole chemistry and the systematic exploration of tryptamine analogs for their pharmacological properties.

The indole scaffold has been a subject of intense scientific investigation since the late 19th century, with the elucidation of the structure of indigo dye. The early 20th century saw the discovery of tryptamine and its derivatives, including the neurotransmitter serotonin (5-hydroxytryptamine), which spurred significant interest in the synthesis and biological evaluation of a vast number of indole-containing compounds.[1]

It is highly probable that this compound was first synthesized during the mid to late 20th century as part of medicinal chemistry programs aimed at understanding the structure-activity relationships (SAR) of tryptamine derivatives. Researchers in both academic and industrial settings systematically modified the tryptamine scaffold at various positions to probe the effects on receptor binding and functional activity, particularly at serotonin receptors. The introduction of a methyl group at the 2-position and the shifting of the aminoethyl side chain to a methanamine at the 5-position would have been logical steps in these explorations.

While the specific discovery of this compound may not be a landmark event, its existence is a testament to the extensive efforts to map the chemical space around the indole nucleus for the development of novel therapeutic agents.

Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not extensively reported. However, based on its structural similarity to serotonin and other tryptamine derivatives, it is reasonable to hypothesize that its primary biological targets are serotonin (5-HT) receptors.

Hypothesized Target: Serotonin Receptors

The tryptamine core of this compound strongly suggests an affinity for various serotonin receptor subtypes. The substitution pattern on the indole ring and the nature of the aminoalkyl side chain are key determinants of receptor selectivity and functional activity (agonist, partial agonist, or antagonist). Halogenated N,N-dimethyltryptamines, for instance, exhibit high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7.[5]

It is plausible that this compound also interacts with one or more of these receptors. The presence of the 2-methyl group could influence its metabolic stability and receptor binding profile compared to unsubstituted tryptamines.

Potential Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

  • 5-HT1 Receptor Family: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • 5-HT2 Receptor Family: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

  • 5-HT4, 5-HT6, and 5-HT7 Receptor Families: These receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.

The following diagram illustrates a hypothetical signaling pathway for this compound, assuming it acts as an agonist at a Gq-coupled 5-HT2 receptor.

Serotonin_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound Receptor 5-HT2 Receptor (GPCR) Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins

Caption: Hypothesized Gq-coupled 5-HT2 receptor signaling pathway for this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast landscape of indole derivatives. While direct historical and pharmacological data are scarce, its synthesis is achievable through established chemical methodologies. Based on its structural characteristics, it is a promising candidate for interacting with serotonin receptors, and further investigation into its specific receptor binding profile and functional activity is warranted. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this and related compounds, with the ultimate goal of developing novel therapeutic agents for a range of neurological and psychiatric conditions. The modular nature of the proposed synthesis allows for the generation of a library of analogs for comprehensive structure-activity relationship studies, which will be crucial in elucidating the full therapeutic potential of this chemical scaffold.

References

Uncharted Territory: The Mechanism of Action of (2-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of publicly available scientific literature reveals no specific experimental data detailing the mechanism of action, receptor binding profile, or downstream signaling pathways for the compound (2-methyl-1H-indol-5-yl)methanamine. Therefore, this technical guide will address the topic by summarizing the known biological activities of structurally related compounds to provide a hypothetical framework for its potential pharmacological profile. All discussions regarding its mechanism are speculative and intended to guide future research.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The subject of this guide, this compound, is an organic compound featuring a 2-methyl substituted indole ring with a methanamine group at the 5-position.[5] Its structure suggests potential as a scaffold for developing new therapeutic agents.[5]

Inferred Pharmacological Profile from Analogous Structures

While direct data is absent, the activities of analogous compounds containing either the 2-methyl-indole or the indol-5-yl moiety can offer insights into potential, unverified biological targets.

1. Activities Associated with the 2-Methyl-Indole Core: The 2-methyl-indole structure is a component of various compounds with demonstrated pharmacological effects.

  • Antimicrobial and Antifungal Activity: Indole derivatives, including those with a methyl group, are known to possess antifungal and antibacterial properties.[1] For instance, certain 2-methyl indole-3-carboxaldehyde derivatives have been investigated as potential inhibitors of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[6]

  • Enzyme Inhibition:

    • Aromatase Inhibition: 2-methyl indole hydrazone derivatives have shown aromatase (CYP19A1) inhibitory activity, suggesting a potential role in therapies for estrogen receptor-positive breast cancer.[7]

    • 17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5) Inhibition: A potent and selective inhibitor of 17β-HSD5, an enzyme implicated in castration-resistant prostate cancer, features a 5-methyl-1H-indol-2-yl carbonyl core, highlighting the relevance of the substituted indole nucleus in enzyme inhibition.[8]

2. Activities Associated with the Indol-5-yl Moiety: The substitution pattern at the 5-position of the indole ring is critical for interaction with various biological targets.

  • Anti-inflammatory Activity: A series of 3-(indol-5-yl)-indazole derivatives were identified as potent antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex, a key player in inflammatory responses to gram-negative bacteria, suggesting potential applications in treating acute lung injury.[9]

  • Anticancer Activity: Novel indole derivatives with substitutions at the 5-position have been designed as modulators of the orphan nuclear receptor Nur77, which can trigger endoplasmic reticulum stress-induced apoptosis in cancer cells.[10]

  • Xanthine Oxidase Inhibition: 5-(1H-indol-5-yl)isoxazole derivatives have been developed as potent inhibitors of xanthine oxidase, a target for treating hyperuricemia and gout.[11]

The diagram below illustrates the structural relationship between the target compound and the classes of analogs with known biological activities.

cluster_core Core Structure cluster_analogs Structurally Related Compound Classes cluster_activities Observed Biological Activities in Analogs Core This compound MethylIndole 2-Methyl-Indole Derivatives Core->MethylIndole Shares 2-methyl-indole core Indol5yl Indol-5-yl Derivatives Core->Indol5yl Shares indol-5-yl core Indole General Indole Derivatives Antimicrobial Antimicrobial Indole->Antimicrobial MethylIndole->Indole EnzymeInhibition Enzyme Inhibition MethylIndole->EnzymeInhibition Indol5yl->Indole Anticancer Anticancer Indol5yl->Anticancer AntiInflammatory Anti-inflammatory Indol5yl->AntiInflammatory Indol5yl->EnzymeInhibition (Xanthine Oxidase)

Caption: Structural relationships and extrapolated potential activities.

Hypothetical In Silico Workflow for Target Prediction

In the absence of experimental data, a common and powerful approach in modern drug discovery is the use of in silico (computational) methods to predict potential biological targets and pharmacokinetic properties. A typical workflow for a novel compound like this compound is outlined below.

Experimental Protocols: A Computational Approach

  • Ligand Preparation:

    • Objective: To generate a high-quality, low-energy 3D conformation of the molecule for use in subsequent computational steps.

    • Methodology:

      • The 2D structure of this compound is drawn or generated from its SMILES notation.

      • The structure is converted to a 3D format.

      • Hydrogen atoms are added, and the molecule is assigned appropriate atom types and partial charges using a force field (e.g., MMFF94).

      • The geometry is optimized through energy minimization to find a stable, low-energy conformation.

  • Target Prediction/Identification:

    • Objective: To identify a list of potential protein targets based on the principle of chemical similarity.

    • Methodology (Chemogenomic Approach):

      • The chemical structure of the compound is encoded into various molecular fingerprints (e.g., ECFP4, MACCS keys) and descriptors.[12]

      • These representations are used as input for pre-trained machine learning models that have learned the relationships between chemical structures and known protein targets from large databases (e.g., ChEMBL).[13]

      • The model outputs a ranked list of potential protein targets with associated prediction scores, suggesting which proteins the compound is most likely to bind to.

  • Molecular Docking:

    • Objective: To predict the binding mode and estimate the binding affinity of the compound to the putative protein targets identified in the previous step.

    • Methodology:

      • Obtain the 3D crystal structure of a high-priority protein target from the Protein Data Bank (PDB).

      • Prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding site (active site).

      • Use a docking algorithm (e.g., AutoDock, Glide) to systematically sample different orientations and conformations (poses) of the prepared ligand within the receptor's binding site.

      • Score the generated poses using a scoring function to estimate the binding free energy (e.g., kcal/mol). The pose with the best score is considered the most likely binding mode.

  • ADMET Prediction:

    • Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.

    • Methodology:

      • The molecular structure is used as input for various predictive models.

      • Properties such as aqueous solubility, Caco-2 cell permeability (for intestinal absorption), blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities (e.g., hERG inhibition, mutagenicity) are calculated based on established quantitative structure-activity relationship (QSAR) models.[14]

The following diagram illustrates this hypothetical computational workflow.

Start Compound Structure This compound Prep Step 1: Ligand Preparation (3D Conformation Generation) Start->Prep TargetPred Step 2: Target Prediction (Chemogenomic Models) Prep->TargetPred ADMET Step 4: ADMET Prediction (Drug-Likeness Profile) Prep->ADMET TargetList Ranked List of Potential Protein Targets TargetPred->TargetList Docking Step 3: Molecular Docking (Binding Mode & Affinity) TargetList->Docking Results Predicted Bioactivity & Pharmacokinetic Profile Docking->Results ADMET->Results

Caption: Hypothetical in silico workflow for mechanism of action prediction.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through experimental investigation, the known activities of its structural analogs suggest several plausible—though entirely hypothetical—avenues for exploration. These include roles in antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory pathways. The application of a structured in silico workflow represents a logical first step to refine these hypotheses and prioritize targets for future in vitro and in vivo validation. Until such studies are conducted and published, any discussion on the compound's mechanism of action must be considered speculative.

References

The Latent Therapeutic Potential of (2-methyl-1H-indol-5-yl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The (2-methyl-1H-indol-5-yl)methanamine scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct biological activity data for its derivatives are scarce in publicly available literature, the broader family of indole-containing compounds has demonstrated a vast range of pharmacological effects. This technical guide aims to provide a comprehensive overview of the current landscape, drawing insights from structurally related analogs to inform future research and development. We will explore potential therapeutic applications, present relevant experimental protocols for biological evaluation, and offer a framework for the systematic investigation of this intriguing class of molecules.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with diverse biological activities. The specific substitution pattern of this compound offers a unique chemical space for the design of novel therapeutic agents. Although comprehensive studies on this particular scaffold are not widely reported, analysis of related structures suggests potential for interaction with various biological targets, including but not limited to G-protein coupled receptors (GPCRs) and enzymes. This guide will synthesize available information on analogous compounds to provide a foundational understanding for researchers entering this area.

Synthesis of the Core Scaffold

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride [1]

A mixture of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione and hydrazine hydrate in methanol is refluxed. After removal of excess methanol, water and concentrated HCl are added, and the mixture is heated. Following filtration and evaporation, the residue is washed with acetone and dried to yield (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride.[1]

Potential Biological Activities and Targets: Insights from Analogs

Given the limited direct data on this compound derivatives, we turn to related indole structures to infer potential biological activities. The following sections summarize the activities of various indole derivatives, providing a rationale for future screening of the target compounds.

Anticancer Activity

Numerous indole derivatives have been investigated for their potential as anticancer agents. For instance, 2,6-di-substituted indole derivatives have been identified as potent inhibitors of METTL3, a promising therapeutic target in oncology.[2]

Table 1: In Vitro Anticancer Activity of Representative Indole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (nM)Reference
16e (a 2,6-di-substituted indole)MOLM-13 (AML)Cell Proliferation-[2]
SKOV3 (Ovarian)Cell Proliferation-[2]
7s (a 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea)H460 (Lung)Cytotoxicity< 20 µM[3]

Note: Specific IC50 values for compound 16e were not provided in the abstract.

Enzyme Inhibition

The indole scaffold is a common feature in various enzyme inhibitors. Derivatives have been shown to inhibit kinases, methyltransferases, and other enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Representative Indole Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (nM)Reference
16e (a 2,6-di-substituted indole)METTL3Biochemical Assay0.49 ± 0.30[2]
A 1H-(indole-5-yl)-3-substituted-1,2,4-oxadiazole 5-LOXIn Vitro Inhibition18.78 µg/mL[4]
A 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol 17β-HSD5HTS-[5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for the biological evaluation of novel this compound derivatives. These protocols are adapted from studies on related indole compounds.

METTL3 Inhibition Assay[2]

This assay evaluates the ability of a compound to inhibit the methyltransferase activity of METTL3.

Workflow for METTL3 Inhibition Assay

METTL3_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare assay buffer, METTL3 enzyme, RNA substrate, and test compounds mix Mix enzyme, substrate, and compound in assay plate reagents->mix 1. incubate Incubate at room temperature mix->incubate 2. add_detection Add detection reagents incubate->add_detection 3. read_plate Read luminescence signal add_detection->read_plate 4. calculate Calculate percent inhibition and IC50 values read_plate->calculate 5.

Workflow for a typical METTL3 enzyme inhibition assay.

Materials:

  • METTL3 enzyme

  • RNA substrate

  • S-adenosylmethionine (SAM)

  • Test compounds

  • Assay buffer

  • Detection reagents (e.g., luminescence-based)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the METTL3 enzyme, RNA substrate, and SAM to the wells of a microplate.

  • Add the test compounds to the respective wells.

  • Incubate the plate at a specified temperature for a defined period.

  • Stop the reaction and add the detection reagents.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 values.

In Vitro Cytotoxicity Assay (MTT Assay)[6]

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_compounds Add serial dilutions of test compounds incubate_cells->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability and IC50 values read_absorbance->calculate_viability

Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., H460, HepG2, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Logical Relationships

The potential interaction of this compound derivatives with various cellular targets suggests their involvement in complex signaling pathways. Based on the activities of related indole compounds, these pathways could include those regulating cell cycle, apoptosis, and inflammation.

Hypothesized Signaling Pathway for an Anticancer Indole Derivative

Anticancer_Pathway Indole_Derivative This compound Derivative Target_Enzyme Target Enzyme (e.g., METTL3, Kinase) Indole_Derivative->Target_Enzyme Inhibition Downstream_Effector Downstream Effector Protein Target_Enzyme->Downstream_Effector Regulation Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effector->Apoptosis

A potential signaling pathway for an anticancer indole derivative.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for its derivatives are currently limited, the rich pharmacology of the broader indole family provides a strong rationale for their investigation. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a range of biological assays, including but not limited to those targeting cancer, inflammation, and neurological disorders. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for unlocking the therapeutic potential of this intriguing class of molecules.

References

Potential Therapeutic Targets of (2-methyl-1H-indol-5-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methyl-1H-indol-5-yl)methanamine is a molecule belonging to the indole class of compounds, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities. While direct and extensive research on this specific molecule is limited, the vast body of literature on structurally related indole derivatives provides a strong foundation for predicting its potential therapeutic targets. This technical guide synthesizes the available preclinical data on analogous compounds to elucidate the most promising avenues for investigation. The primary focus will be on potential applications in oncology, inflammation, and central nervous system (CNS) disorders. This document aims to serve as a comprehensive resource, providing detailed experimental methodologies, quantitative data from related compounds, and visual representations of key signaling pathways to guide future research and drug discovery efforts centered on this compound.

Introduction to the Indole Scaffold

The indole nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Derivatives of indole have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and CNS-active drugs. The 2-methyl and 5-methanamine substitutions on the indole core of the title compound provide specific steric and electronic features that are likely to influence its binding affinity and selectivity for various biological targets.

Potential Therapeutic Areas and Targets

Based on the pharmacological profiles of structurally similar indole derivatives, the following therapeutic areas and molecular targets are proposed for this compound.

Oncology

The indole scaffold is a prominent feature in numerous anticancer agents. The potential anticancer activity of this compound can be attributed to the modulation of several key signaling pathways and enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Many indole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and progression.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy. Structurally related indole compounds have demonstrated significant VEGFR-2 inhibitory activity.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Indole-based molecules have been developed as potent and selective PI3K inhibitors.

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription and is a promising target in oncology. Adamantane-indole derivatives have been reported as CDK9 inhibitors.

Indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of the orphan nuclear receptor Nur77.

Quantitative Data: Anticancer Activity of Related Indole Derivatives

Compound/Derivative ClassTarget/Cell LineIC50 (nM)Reference
4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1][2][3]triazine derivative (BMS-540215)VEGFR-2-[4]
Pyrrolo[2,1-f][1][2][3]triazine derivative (CYH33)PI3Kα5.9[5]
1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivative (7l)SGC-7901 (Gastric Cancer)2260[6]
1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivativesH460 (Lung), HepG2 (Liver), MCF-7 (Breast)< 20,000[7]

Signaling Pathways

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Indole_Derivative This compound (Proposed) Indole_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival Akt->Angiogenesis

Proposed inhibition of the VEGFR-2 signaling pathway.

PI3K_AKT_Pathway cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Indole_Derivative This compound (Proposed) Indole_Derivative->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation

Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Inflammation

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory pathways.

  • Cytosolic Phospholipase A2α (cPLA2α): This enzyme is responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins and leukotrienes. The 1-benzyl-indole scaffold has been associated with cPLA2α inhibition.

  • 5-Lipoxygenase (5-LO): 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity of Related Indole Derivatives

Compound/Derivative ClassTargetIC50 (nM)Reference
1-Benzyl-indole derivativescPLA2αVaries[1]
2-amino-5-hydroxyindole derivatives5-LO~300[8]
Central Nervous System (CNS) Disorders

The indole core is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making it a valuable scaffold for designing ligands for serotonin receptors.

  • Serotonin Receptors (e.g., 5-HT2C): These receptors are involved in the regulation of mood, appetite, and other CNS functions. Indole-based compounds have been developed as both agonists and antagonists of various 5-HT receptors.

Quantitative Data: CNS Activity of Related Indole Derivatives

Compound/Derivative ClassTargetActivityReference
Cyclopropylmethanamine derivatives5-HT2C ReceptorAgonist[9]
(S)-2-(chloro-5-fluoro-indol-l-yl)-1-methylethylamine fumarate (Ro 60-0175)5-HT2C ReceptorAgonist[10]
6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084)5-HT2C ReceptorAntagonist[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly (Glu, Tyr) 4:1 as a substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.

  • Add the test compound solution to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction and quantify the amount of remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

VEGFR2_Assay_Workflow A Prepare serial dilutions of test compound C Add test compound to wells A->C B Add VEGFR-2 enzyme, substrate, and buffer to plate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and add Kinase-Glo® reagent E->F G Measure luminescence F->G H Calculate IC50 G->H

Workflow for VEGFR-2 Kinase Inhibition Assay.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., SGC-7901, H460, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serially diluted test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for Cell Viability (MTT) Assay.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available in the public domain, the extensive research on the broader class of indole derivatives provides a robust framework for predicting its potential therapeutic applications. The most promising areas for investigation are oncology, through the inhibition of key kinases such as VEGFR-2 and PI3K, and CNS disorders, by targeting serotonin receptors.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and relevant molecular targets. Structure-activity relationship (SAR) studies, involving systematic modifications of the molecule, will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of this compound. This technical guide provides a solid starting point for these future endeavors, offering both a theoretical framework and practical experimental guidance.

References

(2-methyl-1H-indol-5-yl)methanamine: A Technical Overview of its Potential in Neurochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in-depth neurochemical studies on (2-methyl-1H-indol-5-yl)methanamine. This guide, therefore, provides a broader overview based on the known biological activities of structurally related indole derivatives and outlines a hypothetical framework for its investigation.

This compound , also known as 5-aminomethyl-2-methylindole, is an organic compound featuring an indole core structure.[1] This bicyclic structure, composed of a benzene ring fused to a pyrrole ring, is a common motif in a multitude of biologically active molecules.[1] While direct neurochemical data for this specific compound is not extensively documented, its structural similarity to other neuroactive indoles suggests its potential as a scaffold for the development of novel therapeutics targeting the central nervous system (CNS).[1][2][3]

Chemical Properties and Synthesis

The chemical properties of this compound are summarized in the table below. It is primarily recognized as a chemical intermediate, or a building block, for the synthesis of more complex molecules.[1] The synthesis of structurally similar compounds, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, has been documented, highlighting its utility as a precursor for potentially pharmacologically active agents.[4][5][6]

PropertyValue
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
CAS Number 36798-25-1
IUPAC Name This compound

Potential Neurochemical Roles of Indole Derivatives

The indole nucleus is a key pharmacophore in many compounds with significant CNS activity. Derivatives of indole are known to interact with a variety of neurotransmitter receptors, making them a rich area for drug discovery in neurochemistry.[1] For instance, a related compound, Methyl-(5-methyl-1H-indol-3-ylmethyl)amine formate, is noted as a crucial intermediate in the development of novel antidepressants and anti-anxiety medications.[7]

The potential neurochemical applications of indole derivatives, and by extension, this compound, could include:

  • Receptor Modulation: Acting as agonists, antagonists, or allosteric modulators at various neurotransmitter receptors, such as serotonin (5-HT), dopamine, or adrenergic receptors.

  • Enzyme Inhibition: Inhibiting the activity of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

  • Neuroprotective Effects: Exhibiting protective effects against neuronal damage in models of neurodegenerative diseases.

Hypothetical Experimental Workflow for Neurochemical Profiling

Given the absence of specific experimental data for this compound, a generalized workflow for assessing the neurochemical profile of a novel indole derivative is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 In vivo Evaluation cluster_3 Mechanism of Action Receptor Binding Assays Receptor Binding Assays Cell-based Functional Assays Cell-based Functional Assays Receptor Binding Assays->Cell-based Functional Assays Hit Identification Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Cell-based Functional Assays In vitro Toxicity In vitro Toxicity Pharmacokinetic Studies Pharmacokinetic Studies In vitro Toxicity->Pharmacokinetic Studies Safety Assessment Electrophysiology Electrophysiology Cell-based Functional Assays->Electrophysiology Functional Validation Behavioral Models Behavioral Models Electrophysiology->Behavioral Models Pharmacokinetic Studies->Behavioral Models Dose Selection Signaling Pathway Analysis Signaling Pathway Analysis Behavioral Models->Signaling Pathway Analysis Elucidation of MOA

Hypothetical workflow for neurochemical profiling.

Representative Signaling Pathway: G-Protein Coupled Receptor (GPCR)

Many neuroactive compounds, including indole derivatives, exert their effects by modulating G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, representative GPCR signaling cascade that could be a potential target for a molecule like this compound.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound (Hypothetical Ligand) GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Target Proteins

A representative GPCR signaling pathway.

Conclusion

While direct evidence of the neurochemical role of this compound is currently limited, its indole core structure strongly suggests its potential as a modulator of CNS targets. The true neurochemical profile of this compound can only be elucidated through rigorous experimental investigation following a workflow similar to the one outlined above. Future research into this and similar indole derivatives could uncover novel therapeutic agents for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Antimicrobial Properties of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Indole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The indole nucleus is a common structural motif in many natural and synthetic compounds, making it a privileged scaffold in drug discovery. This guide summarizes the current understanding of the antimicrobial effects of various indole derivatives, including quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Antimicrobial Activity of Indole Derivatives

The antimicrobial efficacy of indole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3][4][5] The following table summarizes the MIC values for a selection of indole derivatives against various bacterial and fungal strains, as reported in the literature. This data highlights the broad-spectrum potential and varying potency of different structural modifications on the indole ring.

Indole Derivative Microorganism Strain Type MIC (µg/mL) Reference
Indole-triazole derivative (Compound 3d)Staphylococcus aureusMRSA3.125[6]
Indole-triazole derivative (Compound 3d)Candida krusei-3.125[6]
Indole-thiadiazole derivative (Compound 2c)Staphylococcus aureusMRSA6.25[6]
5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivative (Compound 5d)Various Bacteria & Fungi-Promising Activity[7]
Indole-3-aldehyde hydrazone derivatives (Compounds 1a-1j)Staphylococcus aureusMRSA6.25 - 100[8]
Indole-1,2,4 triazole conjugates (Compound 6f)Candida albicans-2[2]
Indole-1,2,4 triazole conjugates (Various)Candida tropicalis-2[2]
Synthetic indole derivative (SMJ-2)Multidrug-resistant Gram-positive bacteria-Effective[9][10]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of indole derivatives typically involves standardized in vitro susceptibility testing methods. The broth microdilution method is a commonly employed technique to determine the MIC of a compound.[11][12]

Broth Microdilution Method Protocol:

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal colonies are picked from a fresh agar plate.

    • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.

    • This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • The test indole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of two-fold serial dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

    • Control wells are included: a positive control (microorganism without the compound) and a negative control (broth only).

    • The plate is incubated at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[4]

  • Determination of MIC:

    • After incubation, the plate is visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of a novel indole derivative.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare Indole Derivative Stock Solution start->compound_prep media_prep Prepare Microbial Culture and Media start->media_prep serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculation Inoculate with Microbial Suspension media_prep->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of indole derivatives.

Proposed Mechanism of Action for Certain Indole Derivatives

While the exact mechanism of action can vary between different indole derivatives, some studies suggest that they may exert their antimicrobial effects through the disruption of key cellular processes in pathogens. For instance, some synthetic indole derivatives have been found to inhibit respiratory metabolism and disrupt the membrane potential of bacteria.[9][10]

Proposed Mechanism of Action cluster_bacterial_cell Bacterial Cell cluster_effects Cellular Effects indole Indole Derivative membrane Cell Membrane indole->membrane Interacts with inhibition Inhibition of Respiratory Metabolism indole->inhibition respiratory_chain Electron Transport Chain membrane_potential Membrane Potential atp_synthesis ATP Synthesis respiratory_chain->atp_synthesis drives atp_synthesis->membrane_potential maintains disruption Disruption of Membrane Potential cell_death Bacterial Cell Death disruption->cell_death inhibition->respiratory_chain targets inhibition->disruption

Caption: A conceptual diagram illustrating a potential antimicrobial mechanism of action for certain indole derivatives.

Conclusion and Future Directions

The indole scaffold represents a promising starting point for the development of novel antimicrobial agents. The diverse biological activities reported for various indole derivatives underscore the potential for discovering new drugs to combat antimicrobial resistance.[13] Future research should focus on synthesizing and screening a wider range of indole derivatives, including compounds like (2-methyl-1H-indol-5-yl)methanamine, to build a comprehensive structure-activity relationship (SAR) profile. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this important class of heterocyclic compounds. Further investigations into their in vivo efficacy and safety profiles are also warranted to translate these promising in vitro findings into clinically useful antimicrobial therapies.

References

Anticancer Potential of 3,3'-Diindolylmethane (DIM) Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. While the specific anticancer potential of (2-methyl-1H-indol-5-yl)methanamine analogs is not extensively documented in publicly available research, a closely related class of indole derivatives, 3,3'-diindolylmethane (DIM) and its analogs, has garnered substantial interest for its promising anticancer properties. DIM is a natural compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli and cabbage.[1] This technical guide provides a comprehensive overview of the anticancer potential of DIM and its derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: In Vitro Efficacy of DIM and Its Analogs

The cytotoxic and anti-proliferative effects of 3,3'-diindolylmethane (DIM) and its synthetic derivatives have been evaluated across a variety of human cancer cell lines. The data, presented in terms of IC50 values (the concentration required to inhibit 50% of cell growth) and other quantitative measures, are summarized below.

Compound/AnalogCancer TypeCell LineAssayConcentration (µM)EffectReference
3,3'-Diindolylmethane (DIM) Breast CancerMDA-MB-231MTT Assay25 (in combination with 1 nM Docetaxel)42% decrease in cell survival[2]
Breast CancerSk-BR-3MTT Assay25 (in combination with 1 nM Docetaxel)59% decrease in cell survival[2]
Breast CancerMCF-7, MDA-MB-231, MDA-MB-468Not SpecifiedNot SpecifiedInduction of apoptosis[3]
Prostate CancerLNCaP, PC-3, DU145, C4-2BNot SpecifiedNot SpecifiedAnti-proliferative, induction of apoptosis, anti-angiogenesis, cell cycle arrest[4]
Colorectal CancerHCT-116WST-1 Assay40G2 cell cycle arrest[5]
Hepatocellular CarcinomaHep3B, Huh7MTT Assay20-120Concentration-dependent suppression of cell growth[2]
Hepatocellular CarcinomaSMMC-7721CCK-8 Assay80Significant decrease in cell viability[6]
Hepatocellular CarcinomaHepG2CCK-8 Assay6025% decrease in cell viability[6]
2,2'-diphenyl-3,3'-diindolylmethane (DPDIM) Triple-Negative Breast CancerMDA-MB-231Not Specified~10Growth inhibition[7]
Ring-Substituted DIM Analogs Prostate CancerAndrogen-dependent and -independentNot SpecifiedNot SpecifiedInduction of apoptosis and necrosis[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the anticancer potential of DIM and its analogs.

1. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of DIM or its analog is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations. The growth medium is removed from the cells and replaced with the medium containing the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at a concentration equivalent to that in the highest-concentration test wells.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The results are then used to calculate the percentage of cell viability relative to the vehicle-treated control.

2. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with DIM or its analogs at various concentrations for a specified time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for a short period. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

3. Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of action of a compound.

  • Cell Lysis: After treatment with DIM, cells are washed with PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Akt, NF-κB, p53). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system, revealing bands corresponding to the protein of interest.

4. Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key process in metastasis.

  • Chamber Preparation: Cell culture inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel) are placed in the wells of a 24-well plate.

  • Cell Seeding: Cancer cells are pre-treated with DIM or a vehicle control and then seeded into the upper chamber of the inserts in a serum-free medium. The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface of the membrane are fixed and stained. The number of stained cells is then counted under a microscope in several random fields.[8]

Signaling Pathways and Mechanisms of Action

3,3'-Diindolylmethane exerts its anticancer effects by modulating a complex network of cellular signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Modulated by DIM:

  • NF-κB Pathway: DIM has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes inflammation, cell survival, and proliferation.[7]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. DIM can inhibit the activation of Akt, a key protein in this pathway, leading to decreased cancer cell survival.[3][7]

  • Wnt/β-catenin Pathway: Dysregulation of the Wnt pathway is common in many cancers. DIM has been shown to interfere with this pathway, leading to the suppression of cancer cell proliferation.[7]

  • Aryl Hydrocarbon Receptor (AhR) Signaling: DIM can bind to and modulate the activity of the Aryl Hydrocarbon Receptor (AhR), which can lead to both pro- and anti-cancer effects depending on the cellular context.[3]

  • Estrogen Receptor (ER) Signaling: In hormone-responsive cancers like breast cancer, DIM can modulate estrogen receptor signaling, contributing to its anti-proliferative effects.[3]

Mechanisms of Anticancer Action:

  • Induction of Apoptosis: DIM can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3][4]

  • Cell Cycle Arrest: DIM can halt the progression of the cell cycle, often at the G1 or G2/M phase, thereby preventing cancer cell division.[5]

  • Inhibition of Angiogenesis: DIM can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4]

  • Modulation of microRNAs: Emerging evidence suggests that DIM can alter the expression of microRNAs, which are small non-coding RNAs that play a critical role in regulating gene expression and cancer development.[7]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the anticancer activity of DIM.

Experimental_Workflow_for_DIM_Anticancer_Evaluation cluster_in_vitro In Vitro Evaluation cluster_assays Functional Assays cluster_mechanism Mechanism of Action Studies Cell_Lines Cancer Cell Lines (e.g., MCF-7, PC-3, HCT-116) DIM_Treatment Treatment with DIM Analogs (Varying Concentrations and Durations) Cell_Lines->DIM_Treatment Proliferation Cell Proliferation (MTT Assay) DIM_Treatment->Proliferation Apoptosis Apoptosis (Flow Cytometry) DIM_Treatment->Apoptosis Invasion Cell Invasion (Boyden Chamber) DIM_Treatment->Invasion Western_Blot Protein Expression Analysis (Western Blotting) DIM_Treatment->Western_Blot Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis DIM_Signaling_Pathways cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes DIM 3,3'-Diindolylmethane (DIM) NFkB NF-κB Pathway DIM->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway DIM->PI3K_Akt Inhibits Wnt Wnt/β-catenin Pathway DIM->Wnt Inhibits AhR Aryl Hydrocarbon Receptor (AhR) DIM->AhR Modulates Proliferation ↓ Proliferation NFkB->Proliferation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Proliferation Wnt->Proliferation Angiogenesis ↓ Angiogenesis Cell_Cycle_Arrest ↑ Cell Cycle Arrest

References

Methodological & Application

Synthesis of (2-methyl-1H-indol-5-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2-methyl-1H-indol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process starting from commercially available 2-methyl-1H-indole.

Synthetic Strategy Overview

The primary synthetic route involves a three-step sequence starting with the nitration of 2-methyl-1H-indole to form 2-methyl-5-nitro-1H-indole. This intermediate is then reduced to 5-amino-2-methyl-1H-indole. Finally, the aminomethyl group is introduced at the 5-position. A common method for this final step is the reductive amination of a corresponding aldehyde, which can be synthesized from the amine via a Sandmeyer-type reaction to introduce a nitrile group followed by reduction, or by direct formylation. For the purpose of this protocol, we will focus on a reductive amination pathway from the corresponding aldehyde.

Experimental Protocols

Step 1: Synthesis of 2-methyl-5-nitro-1H-indole

This protocol outlines the nitration of 2-methyl-1H-indole to yield 2-methyl-5-nitro-1H-indole.

Materials:

  • 2-methyl-1H-indole

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrate (NaNO₂)

  • Ice-water

Procedure: [1]

  • In a flask, dissolve 2-methyl-1H-indole (2.0 g, 15.2 mmol) in concentrated sulfuric acid (15 mL) with vigorous stirring at 0°C.

  • Separately, prepare a solution of sodium nitrate (1.15 g, 16.7 mmol) in concentrated sulfuric acid (15 mL).

  • Add the sodium nitrate solution dropwise to the 2-methyl-indole solution while maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0°C.

  • Pour the reaction mixture into ice-water (100 mL), which will cause a yellow product to precipitate.

  • Isolate the solid product by filtration and wash it thoroughly with cold water.

  • Dry the product to obtain 2-methyl-5-nitro-1H-indole as a yellow solid.

Quantitative Data:

Starting MaterialReagentsProductYield
2-methyl-1H-indoleH₂SO₄, NaNO₂2-methyl-5-nitro-1H-indole~96%
Step 2: Synthesis of 5-amino-2-methyl-1H-indole

This protocol describes the reduction of the nitro group of 2-methyl-5-nitro-1H-indole to an amine.

Materials:

  • 2-methyl-5-nitro-1H-indole

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) or Hydrazine hydrate

Procedure (Catalytic Hydrogenation): [2]

  • In a hydrogenation vessel, dissolve 2-methyl-5-nitro-1H-indole (1.0 g, 5.68 mmol) in methanol (20 mL).

  • Add 10% Pd/C catalyst (100 mg, 10 wt%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-2-methyl-1H-indole.

Quantitative Data:

Starting MaterialReagentsProductYield
2-methyl-5-nitro-1H-indole10% Pd/C, H₂5-amino-2-methyl-1H-indole~96%
Step 3: Synthesis of 2-methyl-1H-indole-5-carbaldehyde

This step involves the conversion of the amino group to a formyl group. This can be achieved through various methods, including the Duff reaction or by conversion to a nitrile followed by reduction. For this protocol, a general procedure for the formylation of an indole at the 5-position is described. A common method is the Vilsmeier-Haack reaction, although it typically directs formylation to the 3-position. A more suitable method for the 5-position would be the Reimer-Tiemann reaction or formylation of a protected indole. A plausible route involves the Sandmeyer reaction to introduce a nitrile, followed by DIBAL-H reduction to the aldehyde.

Procedure (Conceptual Outline via Sandmeyer and Reduction):

  • Convert the 5-amino-2-methyl-1H-indole to the corresponding diazonium salt using sodium nitrite and a mineral acid at 0°C.

  • Displace the diazonium group with a cyanide group using a copper(I) cyanide catalyst (Sandmeyer reaction) to form 2-methyl-1H-indole-5-carbonitrile.

  • Reduce the resulting nitrile to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Step 4: Synthesis of this compound (Reductive Amination)

This final step converts the aldehyde to the target methanamine via reductive amination.

Materials:

  • 2-methyl-1H-indole-5-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol (MeOH)

Procedure: [3]

  • Dissolve 2-methyl-1H-indole-5-carbaldehyde (1.0 g, 6.28 mmol) in methanol (20 mL).

  • Add a solution of ammonium acetate (excess, e.g., 10 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding dilute aqueous HCl.

  • Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Quantitative Data Summary for the Overall Synthesis:

StepStarting MaterialKey ReagentsProductTypical Yield
12-methyl-1H-indoleH₂SO₄, NaNO₂2-methyl-5-nitro-1H-indole~96%[1]
22-methyl-5-nitro-1H-indole10% Pd/C, H₂5-amino-2-methyl-1H-indole~96%[2]
35-amino-2-methyl-1H-indoleNaNO₂, CuCN; then DIBAL-H2-methyl-1H-indole-5-carbaldehydeVariable
42-methyl-1H-indole-5-carbaldehydeNH₄OAc, NaBH₃CNThis compoundVariable

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2-methyl-1H-indole to this compound.

SynthesisWorkflow Start 2-methyl-1H-indole Intermediate1 2-methyl-5-nitro-1H-indole Start->Intermediate1 Nitration (H₂SO₄, NaNO₂) Intermediate2 5-amino-2-methyl-1H-indole Intermediate1->Intermediate2 Reduction (Pd/C, H₂) Intermediate3 2-methyl-1H-indole-5-carbaldehyde Intermediate2->Intermediate3 Formylation (e.g., Sandmeyer then DIBAL-H) Product This compound Intermediate3->Product Reductive Amination (NH₄OAc, NaBH₃CN)

Caption: Synthetic pathway for this compound.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of functional group transformations. The key transformations are visualized below.

FunctionalGroupTransformations cluster_indole_core Indole Core Modification Indole_H C5-H Indole_NO2 C5-NO₂ Indole_H->Indole_NO2 Electrophilic Aromatic Substitution Indole_NH2 C5-NH₂ Indole_NO2->Indole_NH2 Reduction Indole_CHO C5-CHO Indole_NH2->Indole_CHO Functional Group Interconversion Indole_CH2NH2 C5-CH₂NH₂ Indole_CHO->Indole_CH2NH2 Reductive Amination

Caption: Key functional group transformations at the C5 position of the indole ring.

References

Synthesis of (2-methyl-1H-indol-5-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of (2-methyl-1H-indol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthetic route involves a five-step sequence starting from commercially available materials, proceeding through well-established and high-yielding reactions.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following five key transformations:

  • Madelung Reaction: Cyclization of N-(2-methylphenyl)acetamide to form the core indole structure, 2-methyl-1H-indole.

  • Electrophilic Nitration: Regioselective nitration of the indole ring at the C5 position to yield 2-methyl-5-nitro-1H-indole.

  • Reduction of Nitro Group: Conversion of the nitro group to a primary amine, yielding 5-amino-2-methyl-1H-indole.

  • Sandmeyer Reaction: Transformation of the amino group into a nitrile group via a diazonium salt intermediate to produce 2-methyl-1H-indole-5-carbonitrile.

  • Nitrile Reduction: Final reduction of the nitrile to the target primary amine, this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for each intermediate and the final product in the synthetic pathway.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical StateMelting Point (°C)
12-methyl-1H-indoleC₉H₉N131.1780-83White crystalline solid59
22-methyl-5-nitro-1H-indoleC₉H₈N₂O₂176.17~96Yellow solid175-177
35-amino-2-methyl-1H-indoleC₉H₁₀N₂146.19~96Brown solid138-140
42-methyl-1H-indole-5-carbonitrileC₁₀H₈N₂156.1860-70Off-white to pale yellow solid115-118
5This compoundC₁₀H₁₂N₂160.2270-80Oil or low-melting solidNot available

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling strong acids, sodium amide, and lithium aluminum hydride.

Step 1: Synthesis of 2-methyl-1H-indole

This procedure is a modification of the Madelung reaction.[1]

Materials and Reagents:

  • N-(2-methylphenyl)acetamide (acetyl-o-toluidine)

  • Sodium amide (NaNH₂)

  • Anhydrous diethyl ether

  • 95% Ethanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • 1-L three-necked round-bottom flask with a mechanical stirrer

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1-L three-necked flask, place a mixture of finely divided sodium amide (64 g) and N-(2-methylphenyl)acetamide (100 g).

  • Add approximately 50 mL of anhydrous diethyl ether and sweep the apparatus with dry nitrogen gas.

  • While maintaining a slow stream of nitrogen, heat the reaction flask. Raise the temperature to 240–260 °C over 30 minutes and maintain this temperature for 10 minutes. A vigorous evolution of gas will occur. The reaction is complete when the gas evolution ceases.

  • Allow the flask to cool to room temperature.

  • Carefully and successively add 50 mL of 95% ethanol and 250 mL of warm (approx. 50 °C) water to the reaction mixture to quench the reaction and decompose any excess sodium amide.

  • Extract the cooled reaction mixture with two 200-mL portions of diethyl ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from methanol/water to yield 2-methyl-1H-indole as a white crystalline solid.

Step 2: Synthesis of 2-methyl-5-nitro-1H-indole

This protocol utilizes electrophilic nitration of the 2-methylindole synthesized in the previous step.[2]

Materials and Reagents:

  • 2-methyl-1H-indole

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrate (NaNO₃)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1H-indole (2.0 g, 15.2 mmol) in concentrated sulfuric acid (15 mL) with vigorous stirring in an ice bath at 0 °C.

  • In a separate flask, dissolve sodium nitrate (1.4 g, 16.7 mmol) in concentrated sulfuric acid (15 mL).

  • Add the sodium nitrate solution dropwise to the stirred indole solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture for an additional 10-15 minutes at 0 °C.

  • Carefully pour the reaction mixture into a beaker containing ice water (100 mL). A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product to obtain 2-methyl-5-nitro-1H-indole as a yellow solid.

Step 3: Synthesis of 5-amino-2-methyl-1H-indole

This step involves the reduction of the nitro group to an amine using catalytic hydrogenation.[3]

Materials and Reagents:

  • 2-methyl-5-nitro-1H-indole

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Reaction flask

  • Filtration apparatus

Procedure:

  • To a solution of 2-methyl-5-nitro-1H-indole (1.0 g, 5.68 mmol) in ethanol (20 mL), add 10% Pd/C (100 mg, 10 wt%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus at 40-50 psi).

  • Stir the reaction vigorously at room temperature for 3-5 hours, or until the reaction is complete (monitored by TLC).

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-2-methyl-1H-indole, which can be used in the next step without further purification.

Step 4: Synthesis of 2-methyl-1H-indole-5-carbonitrile

This transformation is achieved via the Sandmeyer reaction.[4][5]

Materials and Reagents:

  • 5-amino-2-methyl-1H-indole

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Deionized water

  • Ice

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

Procedure:

  • Diazotization: In a flask, suspend 5-amino-2-methyl-1H-indole (1.0 g, 6.84 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.52 g, 7.52 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (0.74 g, 8.21 mmol) and sodium cyanide (1.0 g, 20.4 mmol) in water (15 mL). Warm the solution gently to dissolve the salts, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Gas evolution will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 30-60 minutes until gas evolution ceases.

  • Cool the mixture to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-1H-indole-5-carbonitrile.

Step 5: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine using lithium aluminum hydride (LAH).[6][7]

Materials and Reagents:

  • 2-methyl-1H-indole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Nitrogen gas

Equipment:

  • Dry three-necked round-bottom flask with a magnetic stirrer

  • Condenser

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up an oven-dried three-necked flask under a nitrogen atmosphere.

  • To the flask, add anhydrous THF (30 mL) followed by the careful, portion-wise addition of lithium aluminum hydride (0.5 g, 13.2 mmol) at 0 °C (ice bath).

  • Dissolve 2-methyl-1H-indole-5-carbonitrile (1.0 g, 6.40 mmol) in anhydrous THF (15 mL) and add it dropwise to the LAH suspension at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching (Caution: Exothermic and hydrogen evolution): Carefully and slowly add the following dropwise in sequence: water (0.5 mL), 10% NaOH solution (0.75 mL), and then water again (1.5 mL).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography if necessary.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the five-step synthesis of this compound.

Synthesis_Workflow Start N-(2-methylphenyl)acetamide Step1 Step 1: Madelung Reaction (NaNH₂, 240-260°C) Start->Step1 Intermediate1 2-methyl-1H-indole Step1->Intermediate1 Step2 Step 2: Nitration (NaNO₃, H₂SO₄, 0°C) Intermediate1->Step2 Intermediate2 2-methyl-5-nitro-1H-indole Step2->Intermediate2 Step3 Step 3: Nitro Reduction (H₂, Pd/C) Intermediate2->Step3 Intermediate3 5-amino-2-methyl-1H-indole Step3->Intermediate3 Step4 Step 4: Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) Intermediate3->Step4 Intermediate4 2-methyl-1H-indole-5-carbonitrile Step4->Intermediate4 Step5 Step 5: Nitrile Reduction (LiAlH₄, THF) Intermediate4->Step5 FinalProduct This compound Step5->FinalProduct

References

Purification Techniques for (2-methyl-1H-indol-5-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (2-methyl-1H-indol-5-yl)methanamine, a key intermediate in pharmaceutical research. The described methods are based on established chemical principles and analogous procedures for structurally related indole derivatives. These protocols are intended to serve as a comprehensive guide for obtaining high-purity material suitable for downstream applications in drug discovery and development.

Overview of Purification Strategies

The purification of this compound typically follows its synthesis, which commonly involves the reductive amination of 2-methyl-1H-indole-5-carboxaldehyde or the reduction of 2-methyl-1H-indole-5-carbonitrile. The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The principal techniques employed are:

  • Liquid-Liquid Extraction: An initial workup procedure to remove inorganic salts and highly polar or non-polar impurities.

  • Crystallization as a Salt: Conversion of the amine to a salt (e.g., hydrochloride) often facilitates purification by crystallization, yielding a stable, solid product.

  • Column Chromatography: A versatile technique for separating the target compound from closely related impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Utilized for achieving very high purity levels, particularly for smaller quantities of the material.

Logical Workflow for Purification:

PurificationWorkflow Crude_Product Crude this compound Extraction Liquid-Liquid Extraction Crude_Product->Extraction Salt_Formation Hydrochloride Salt Formation Extraction->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Free_Basing Conversion to Free Base Crystallization->Free_Basing Column_Chromatography Silica Gel Column Chromatography Free_Basing->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Product High-Purity Product (>98%) Prep_HPLC->Pure_Product

Caption: General purification workflow for this compound.

Data Presentation

The following tables summarize typical quantitative data for the purification of indole methanamine derivatives based on analogous compounds.

Table 1: Comparison of Purification Techniques for Indole Methanamine Analogs

Purification TechniqueAnalogous CompoundStarting Purity (crude)Final PurityTypical Yield/RecoveryReference
Extraction & Salt Formation (2,3-dihydro-1H-indol-5-ylmethyl)amineNot specifiedCharacterized by NMR, HRMS77% (as free base from salt)[1]
Column Chromatography (1-Benzyl-1H-indol-5-yl)methanamineNot specifiedCharacterized by NMRNot specified
Preparative HPLC 4-Fluoro-2-methyl-1H-indol-5-amine~85-95%>98%70-85%

Table 2: Typical Parameters for Chromatographic Purification of Indole Derivatives

ParameterSilica Gel Column ChromatographyPreparative HPLC
Stationary Phase Silica Gel (60-120 mesh)C18 Reversed-Phase Silica (5-10 µm)
Mobile Phase Dichloromethane/Methanol gradient (e.g., 100:0 to 90:10) with 1% TriethylamineWater/Acetonitrile gradient with 0.1% TFA or Formic Acid
Detection Thin Layer Chromatography (UV 254 nm)UV Detector (e.g., 220 nm, 280 nm)
Typical Loading 1-5% of silica gel weight10-50 mg per injection (depending on column size)

Experimental Protocols

The following protocols are detailed methodologies for the key purification steps.

Protocol 1: Purification via Liquid-Liquid Extraction and Hydrochloride Salt Formation

This protocol is adapted from the purification of the structurally related (2,3-dihydro-1H-indol-5-ylmethyl)amine and is suitable for an initial purification of the crude product.[1]

Experimental Workflow:

ExtractionSaltFormation cluster_extraction Liquid-Liquid Extraction cluster_salt Hydrochloride Salt Formation Crude Dissolve crude product in organic solvent Wash_Base Wash with aqueous base (e.g., NaHCO3) Crude->Wash_Base Wash_Brine Wash with brine Wash_Base->Wash_Brine Dry Dry organic layer (e.g., Na2SO4) Wash_Brine->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Dissolve Dissolve purified free base in a suitable solvent (e.g., Ether, EtOAc) Concentrate->Dissolve Proceed to Salt Formation Add_HCl Add ethereal HCl or HCl gas Dissolve->Add_HCl Precipitate Collect precipitate by filtration Add_HCl->Precipitate Wash_Salt Wash with cold solvent Precipitate->Wash_Salt Dry_Salt Dry under vacuum Wash_Salt->Dry_Salt

Caption: Workflow for extraction and salt formation.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. This removes acidic impurities and residual water-soluble reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in ether (ethereal HCl) or bubble dry HCl gas through the solution while stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general method for the purification of indole amines and is effective at removing impurities with different polarities.

Methodology:

  • Column Packing: Prepare a silica gel column (60-120 mesh) in a suitable non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10). The addition of a small amount of triethylamine (0.5-1%) to the mobile phase is recommended to prevent tailing of the amine on the acidic silica gel.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light (254 nm).

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol is based on the purification of a structurally similar compound, 4-Fluoro-2-methyl-1H-indol-5-amine, and is suitable for obtaining material with very high purity (>98%).

Experimental Workflow:

PrepHPLC Sample_Prep Prepare sample solution in mobile phase Injection Inject onto preparative C18 column Sample_Prep->Injection Gradient_Elution Elute with Water/Acetonitrile gradient (+0.1% TFA) Injection->Gradient_Elution Fraction_Collection Collect fractions based on UV detection Gradient_Elution->Fraction_Collection Purity_Analysis Analyze fraction purity by analytical HPLC Fraction_Collection->Purity_Analysis Pooling Pool pure fractions Purity_Analysis->Pooling Solvent_Removal Remove organic solvent via rotary evaporation Pooling->Solvent_Removal Lyophilization Lyophilize to obtain pure solid product Solvent_Removal->Lyophilization

Caption: Workflow for preparative HPLC purification.

Methodology:

  • Instrumentation and Materials:

    • HPLC System: A preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

    • Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

    • Mobile Phase Additive: Trifluoroacetic acid (TFA) or formic acid (FA), LC-MS grade.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the partially purified this compound in a small volume of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (starting point):

    • Flow Rate: 15-20 mL/min (for a 21.2 mm ID column).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Detection: Monitor at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of the collected fractions using a fast analytical HPLC method.

  • Product Isolation: Pool the fractions with the desired purity (>98%). Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product as its TFA salt. If the free base is required, the pooled fractions can be neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent before concentration.

Troubleshooting

Table 3: Common Issues and Solutions in Purification

IssuePotential CauseRecommended Solution
Low Recovery from Extraction Emulsion formation. Incomplete extraction.Add brine to break the emulsion. Perform multiple extractions with smaller volumes of organic solvent.
Product Oiling Out During Crystallization Solvent system is not optimal. Cooling too rapidly.Screen for different solvent/anti-solvent systems. Allow the solution to cool slowly to room temperature before further cooling.
Peak Tailing in Chromatography Interaction of the amine with acidic silica. Column overload.Add a basic modifier (e.g., triethylamine) to the mobile phase. Reduce the amount of sample loaded onto the column.
Poor Separation in HPLC Inappropriate mobile phase or gradient.Optimize the gradient slope and the mobile phase additives (TFA vs. formic acid).

By following these detailed protocols and considering the troubleshooting guidelines, researchers can effectively purify this compound to the high degree of purity required for demanding applications in drug development and medicinal chemistry.

References

Application Notes and Protocols for the Characterization of (2-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the characterization of (2-methyl-1H-indol-5-yl)methanamine. The protocols outlined below are based on established techniques for similar indole derivatives and can be adapted for specific laboratory instrumentation and research needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress. A reversed-phase method is generally suitable for this class of compounds.

Quantitative Data Summary

Table 1: HPLC Method Parameters and Expected Retention Time

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL
Expected Retention Time 5 - 10 minutes
Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram for at least 20 minutes to ensure elution of all components.

  • Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the percentage purity based on the peak areas.

HPLC Workflow Diagram

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in ACN/Water) HPLCSys HPLC System (C18 Column) SamplePrep->HPLCSys Inject Sample DataAcq Data Acquisition (UV Detection) HPLCSys->DataAcq Elution DataAnalysis Data Analysis (Purity Calculation) DataAcq->DataAnalysis Chromatogram

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS provides structural confirmation and allows for sensitive quantification of the target compound, which is crucial in drug development.[1]

Quantitative Data Summary

Table 2: LC-MS Parameters for this compound

ParameterValue
LC System UHPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 175.1
Product Ions (for MRM) To be determined empirically
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the compound in methanol. For quantitative analysis, create a series of calibration standards by spiking a blank matrix (e.g., plasma) with known concentrations of the analyte. Perform protein precipitation with acetonitrile for biological samples.[2]

  • Instrument Setup: Equilibrate the LC-MS system with the initial mobile phase conditions. Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a standard solution of the compound.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample.

  • Data Acquisition: Acquire data in full scan mode for identification or in Multiple Reaction Monitoring (MRM) mode for quantification.

  • Data Analysis: For identification, confirm the presence of the [M+H]⁺ ion. For quantification, construct a calibration curve by plotting the peak area versus concentration of the standards and determine the concentration of the analyte in the samples.

LC-MS Experimental Workflow

LCMS_Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation Injection MS_Detection MS Detection (ESI+, MRM) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Mass Spectra

Caption: General workflow for quantitative LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.

Quantitative Data Summary

Table 3: GC-MS Method Parameters

ParameterValue
GC Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (10 min)
MS Ionization Electron Impact (EI), 70 eV
Mass Range m/z 40-500
Solvent Methanol or Dichloromethane
Experimental Protocol
  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol.[3] For derivatization, the sample can be treated with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the primary amine to a less polar silyl derivative.

  • Instrument Setup: Condition the GC column and set the instrument parameters as detailed in Table 3.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Data Analysis: Identify the main compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

GC-MS Analysis Workflow

GCMS_Workflow SamplePrep Sample Preparation (Dissolution/Derivatization) GC_Separation GC Separation (Capillary Column) SamplePrep->GC_Separation Injection MS_Analysis MS Analysis (Electron Impact) GC_Separation->MS_Analysis Ionization LibrarySearch Library Search (Compound ID) MS_Analysis->LibrarySearch Mass Spectrum

Caption: Workflow for GC-MS based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Quantitative Data Summary

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration
Indole NH~10.8broad singlet1H
Aromatic CHs6.5 - 7.5multiplet3H
CH₂-NH₂~3.8singlet2H
Indole C2-CH₃~2.3singlet3H
NH₂~2.0 (variable)broad singlet2H
¹³C NMR Expected Chemical Shift (ppm)
Indole C2~135
Aromatic Cs100 - 130
Indole C-NH~138
CH₂-NH₂~45
C2-CH₃~13

Note: These are predicted values and may vary based on solvent and experimental conditions. Data for the related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine shows characteristic signals for the amine and indole ring protons and carbons.[4][5]

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons and carbons in the molecule.

NMR Logical Relationship Diagram```dot

// Nodes Structure [label="this compound\nStructure", fillcolor="#F1F3F4", fontcolor="#202124"]; H_NMR [label="¹H NMR\n(Chemical Shift, Integration, Multiplicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; C_NMR [label="¹³C NMR\n(Chemical Shift)", fillcolor="#F1F3F4", fontcolor="#202124"]; Confirmation [label="Structural Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Structure -> H_NMR [label="predicts"]; Structure -> C_NMR [label="predicts"]; H_NMR -> Confirmation; C_NMR -> Confirmation; }

Caption: Workflow for functional group analysis by IR spectroscopy.

References

Application Note: NMR Spectroscopic Analysis of (2-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (2-methyl-1H-indol-5-yl)methanamine. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate structural elucidation and purity assessment are critical for its use in drug discovery and development. This note presents predicted ¹H and ¹³C NMR data, a standardized experimental protocol for data acquisition, and a workflow for NMR analysis.

Introduction

This compound is a versatile building block in medicinal chemistry. Its indole scaffold is a common feature in a wide range of biologically active compounds. NMR spectroscopy is an essential analytical technique for the unambiguous identification and characterization of such molecules. This application note serves as a practical guide for researchers utilizing NMR for the analysis of this compound and related derivatives.

Predicted NMR Data

Due to the absence of publicly available experimental NMR spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, including 2-methylindole, (2,3-dihydro-1H-indol-5-ylmethyl)amine, and various substituted indoles. These predictions provide a reliable reference for the assignment of experimental spectra.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-1~8.0br s-1HNH (indole)
H-4~7.4d~8.51HAr-H
H-6~7.0dd~8.5, ~1.51HAr-H
H-7~7.3d~1.51HAr-H
H-3~6.2s-1HAr-H
-CH₂-~3.9s-2HCH₂NH₂
-CH₃~2.4s-3HCH₃
-NH₂~1.5br s-2HNH₂

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)Assignment
C-2~136C-CH₃
C-3~100C-H
C-3a~128C (quaternary)
C-4~120C-H
C-5~130C-CH₂NH₂
C-6~122C-H
C-7~110C-H
C-7a~135C (quaternary)
-CH₂-~46CH₂NH₂
-CH₃~13CH₃

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in CDCl₃.

Experimental Protocol

This section outlines a general protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.[1]

  • Instrument Setup:

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample. More scans may be needed for dilute samples.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Workflow and Visualization

The general workflow for NMR spectroscopic analysis is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phasing & Baseline Correction ft->phase_base integrate Integration & Peak Picking phase_base->integrate assign Structure Elucidation integrate->assign

Caption: General workflow for NMR spectroscopy.

The logical relationship for assigning the protons of the indole ring is based on their characteristic chemical shifts and coupling patterns.

Indole_Proton_Assignment cluster_protons Proton Signals indole This compound H1 H-1 (NH) ~8.0 ppm (br s) indole->H1 Indole NH H3 H-3 ~6.2 ppm (s) indole->H3 Pyrrole Ring H4 H-4 ~7.4 ppm (d) indole->H4 Benzene Ring H6 H-6 ~7.0 ppm (dd) indole->H6 Benzene Ring H7 H-7 ~7.3 ppm (d) indole->H7 Benzene Ring H4->H6 ortho-coupling H6->H7 meta-coupling

Caption: Proton assignment logic for the indole core.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of this compound. The predicted ¹H and ¹³C NMR data serve as a valuable reference for spectral interpretation. The detailed experimental protocol ensures the acquisition of high-quality data, which is crucial for the structural verification and purity assessment of this important synthetic intermediate in drug discovery and development.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of (2-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of (2-methyl-1H-indol-5-yl)methanamine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an indoleamine derivative of significant interest in pharmaceutical research due to its structural similarity to biologically active compounds. Accurate quantification is essential for pharmacokinetic, pharmacodynamic, and toxicological evaluations.[1] The described methodology employs a robust sample preparation procedure, optimized chromatographic separation, and sensitive detection by electrospray ionization (ESI) mass spectrometry in positive ion mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

Introduction

Indoleamines, a class of neurotransmitters and neuromodulators, play a crucial role in various physiological processes. Compounds structurally related to this compound are known to be involved in the kynurenine pathway, which is central to tryptophan metabolism and has implications in immune regulation and cancer.[2] Therefore, the development of a reliable analytical method for this compound is critical for advancing drug discovery and development programs. This application note details a validated LC-MS/MS method suitable for preclinical research and in vitro assays.[2][3]

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water[4][5]
Mobile Phase B0.1% Formic Acid in Acetonitrile[4]
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Ion Mode[1][4]
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon
Scan ModeMultiple Reaction Monitoring (MRM)

Table 2: Analyte Properties and MRM Transitions

AnalyteMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compoundC₁₀H₁₂N₂160.22161.2144.115
(Internal Standard)-----

Table 3: Method Performance Characteristics (Hypothetical)

ParameterResult
Linearity Range0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 12%
Accuracy (% Bias)± 15%
Recovery> 85%

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from biological matrices like plasma or serum.[5]

  • To 100 µL of the biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to dissolve the analyte completely.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reverse-phase column to retain and separate the analyte from endogenous interferences.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry

Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ESI mode with MRM.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound:

    • Precursor Ion (Q1): m/z 161.2 ([M+H]⁺)

    • Product Ion (Q3): m/z 144.1 (loss of NH₃)

  • Optimize instrument parameters such as capillary voltage, source and desolvation temperatures, and gas flows to achieve maximal signal intensity for the analyte.

  • The collision energy should be optimized to yield the most abundant and stable product ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute vortex2 Vortex (30 s) reconstitute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer lc_separation LC Separation (C18 Column) transfer->lc_separation ms_detection MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_indoleamines Potential Role of Indoleamines tryptophan Tryptophan ido_tdo IDO/TDO tryptophan->ido_tdo Rate-limiting enzymes serotonin_pathway Serotonin Pathway tryptophan->serotonin_pathway kynurenine Kynurenine ido_tdo->kynurenine downstream Downstream Metabolites kynurenine->downstream indoleamines This compound & Related Indoleamines kynurenine->indoleamines Potential Modulation serotonin_pathway->indoleamines Structural Analogs

Caption: Potential involvement of indoleamines in the Kynurenine and Serotonin pathways.

References

Application Notes and Protocols for X-ray Crystallography of (2-methyl-1H-indol-5-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of (2-methyl-1H-indol-5-yl)methanamine derivatives. While crystallographic data for the exact parent compound is not publicly available, this document utilizes data from a closely related substituted 2-methyl-1H-indole derivative, 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione, to illustrate the experimental procedures and data presentation. These protocols are broadly applicable to novel derivatives of the core scaffold.

Application Notes

This compound and its derivatives represent a class of compounds with significant potential in drug discovery. The indole scaffold is a common feature in many biologically active molecules.[1][2] X-ray crystallography is a powerful technique that provides precise three-dimensional atomic coordinates of a molecule, offering invaluable insights into its structure, conformation, and intermolecular interactions. This structural information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates with improved efficacy and selectivity.

Crystallographic studies of this class of compounds can aid in:

  • Target-Based Drug Design: Elucidating the binding mode of these derivatives to their biological targets (e.g., enzymes, receptors) at an atomic level.

  • Pharmacophore Modeling: Defining the key structural features required for biological activity.

  • Lead Optimization: Guiding chemical modifications to enhance binding affinity, selectivity, and pharmacokinetic properties.

  • Polymorphism Studies: Identifying and characterizing different crystalline forms of a drug substance, which can impact its stability, solubility, and bioavailability.

Data Presentation

The following table summarizes the crystallographic data for a representative 2-methyl-1H-indole derivative, 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione[3]. This data provides a reference for what can be expected from a successful crystallographic analysis of a novel derivative from this family.

Parameter2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione
Chemical Formula C₁₉H₁₃NO₃
Formula Weight 303.31
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 9.8238(7) Å, b = 14.9677(12) Å, c = 10.5678(8) Å
α = 90°, β = 110.149(4)°, γ = 90°
Volume 1458.79(19) ų
Z 4
Density (calculated) 1.381 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 293(2) K
Reflections Collected 8056
Independent Reflections 2564 [R(int) = 0.0465]
Final R indices [I>2σ(I)] R1 = 0.0485, wR2 = 0.1259
R indices (all data) R1 = 0.0772, wR2 = 0.1413

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the X-ray crystallography of novel this compound derivatives.

Synthesis and Purification

Protocol:

  • Synthesis: Synthesize the desired this compound derivative using appropriate organic chemistry methods. A general synthetic route for 2-methylindoles can be adapted for this purpose.[4]

  • Purification: Purify the synthesized compound to >95% purity using techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.

Crystal Growth

Protocol:

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to determine the solubility of the compound. Good solvents for indole derivatives often include acetone, methanol, ethanol, ethyl acetate, and dichloromethane.

  • Crystallization Method: Employ one of the following common crystallization techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a well containing a precipitant solution (a solvent in which the compound is less soluble). The vapor from the precipitant will slowly diffuse into the drop, leading to crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

  • Optimization: Optimize the crystallization conditions by varying the solvent system, concentration, temperature, and the presence of additives.

X-ray Data Collection

Protocol:

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a goniometer head using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

  • Diffractometer Setup: Mount the goniometer head on the X-ray diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Data Collection Strategy: Determine an optimal data collection strategy to ensure complete and redundant data. This involves setting parameters such as exposure time, frame width, and the range of diffraction angles (2θ) to be scanned.

  • Data Collection: Collect the diffraction data, which consists of a series of images of the diffraction pattern as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement

Protocol:

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). The data is also scaled and corrected for experimental factors.

  • Structure Solution: Determine the initial phases of the structure factors. For small molecules, direct methods are typically successful.

  • Structure Refinement: Refine the initial structural model against the experimental diffraction data using least-squares methods. This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: Validate the final crystal structure using crystallographic software to check for geometric reasonability and overall quality of the model.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_data X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of Derivative purification Purification (>95%) synthesis->purification characterization Characterization (NMR, MS) purification->characterization solvent_screening Solvent Screening characterization->solvent_screening crystal_growth Crystal Growth solvent_screening->crystal_growth optimization Optimization crystal_growth->optimization crystal_mounting Crystal Mounting optimization->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement & Validation structure_solution->refinement

Caption: Experimental Workflow for X-ray Crystallography.

Caption: Inhibition of 17β-HSD5 Signaling Pathway.

References

Application Notes and Protocols for In Vitro Activity of (2-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (2-methyl-1H-indol-5-yl)methanamine is a synthetic compound featuring an indole scaffold, which is a common motif in many biologically active molecules and natural products, including the neurotransmitter serotonin. This structural similarity suggests that the compound may interact with targets involved in serotonergic signaling, such as serotonin (5-HT) receptors and the monoamine oxidase (MAO) enzyme. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its potential as a modulator of G-protein coupled receptors (GPCRs) and as an enzyme inhibitor.

Application Note 1: GPCR Activity Profiling

Objective:

To determine if this compound acts as an agonist or antagonist at G-protein coupled receptors, with a primary focus on the serotonin 5-HT2A receptor due to structural similarities with serotonin. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[1]

General Experimental Workflow

G_experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare this compound Stock and Serial Dilutions add_compound Add Test Compound or Control Ligands compound_prep->add_compound cell_culture Culture Cells Expressing Target Receptor (e.g., 5-HT2A) plate_cells Seed Cells into Microplate cell_culture->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye load_dye->add_compound measure_signal Measure Fluorescence Signal (Calcium Flux) add_compound->measure_signal plot_data Plot Dose-Response Curves measure_signal->plot_data calculate_ec50 Calculate EC50 (Agonist) or IC50 (Antagonist) plot_data->calculate_ec50 summarize Summarize Data in Table calculate_ec50->summarize

Caption: General workflow for screening compound activity at a GPCR.

Protocol 1: 5-HT2A Receptor Calcium Flux Assay (Agonist Mode)

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.[1][2]

Materials and Reagents:

  • Test Compound: this compound

  • Cell Line: HiTSeeker 5-HT2A cell line (or other cell line stably expressing the human 5-HT2A receptor).[1]

  • Control Agonist: Serotonin (5-HT)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent Dye: Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid: (Optional, to prevent dye leakage)

  • Microplates: 96-well or 384-well black, clear-bottom plates

  • Instrumentation: Fluorescence microplate reader with automated injection capability

Procedure:

  • Cell Preparation:

    • One day prior to the assay, seed the 5-HT2A expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM final concentration).

    • Prepare a similar dilution series for the control agonist, serotonin.

  • Dye Loading:

    • Warm the assay buffer and dye solution to 37°C.

    • Remove the cell culture medium from the plate and wash the cells once with assay buffer.

    • Add the calcium-sensitive dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • Assay Measurement:

    • Place the microplate into the fluorescence plate reader, set to the appropriate excitation and emission wavelengths for the dye (e.g., λex = 485 nm, λem = 525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Using the instrument's injector, add the test compound or control agonist dilutions to the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximum response observed with the control agonist (serotonin).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

5-HT2A Signaling Pathway

G_gq_pathway ligand Agonist (e.g., Serotonin) receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Stimulates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling cascade for a Gq-coupled receptor like 5-HT2A.

Application Note 2: Monoamine Oxidase A (MAO-A) Inhibition Assay

Objective:

To determine if this compound can inhibit the activity of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[3] Selective MAO-A inhibitors are used in the treatment of depression and anxiety.[3]

Protocol 2: Fluorometric MAO-A Inhibition Assay

This protocol is adapted from commercially available kits and established methods that measure the production of a fluorescent product resulting from the enzymatic deamination of a substrate.[4][5] The reduction in fluorescence in the presence of the test compound indicates inhibition.

Materials and Reagents:

  • Test Compound: this compound

  • Enzyme: Recombinant human MAO-A[5]

  • Control Inhibitor: Clorgyline (a selective MAO-A inhibitor)[3][4]

  • Substrate: Kynuramine or a suitable substrate for a coupled reaction (e.g., p-tyramine)[3][5][6]

  • Detection Reagents: If using a coupled system, this may include Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).[5]

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4[5]

  • Microplates: 96-well or 384-well black, flat-bottom plates[5]

  • Instrumentation: Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and the control inhibitor (Clorgyline) in DMSO.

    • Create serial dilutions of the test compound and control inhibitor in assay buffer to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).

    • Dilute the recombinant human MAO-A enzyme in assay buffer to the recommended working concentration. Keep on ice.

  • Assay Execution:

    • To the wells of the microplate, add 10 µL of the test compound dilutions, control inhibitor dilutions, or assay buffer (for "no inhibitor" and "blank" controls).

    • Add 40 µL of the MAO-A enzyme solution to all wells except the "blank" control (add 40 µL of assay buffer to the blank).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[6]

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Detection:

    • Stop the reaction (if necessary, according to kit instructions, e.g., by adding a stop solution).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence reading of the "blank" control from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_NoInhibitor))

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

MAO-A Inhibition Assay Workflow

G_mao_workflow start Start prep_reagents Prepare Compound Dilutions, Enzyme, and Substrate start->prep_reagents add_compound Add Compound/Control to Microplate Wells prep_reagents->add_compound add_enzyme Add MAO-A Enzyme add_compound->add_enzyme pre_incubate Pre-incubate for 10 min at Room Temperature add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate for 30-60 min at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence analyze Calculate % Inhibition and IC50 Value read_fluorescence->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for the in vitro MAO-A inhibition assay.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison. The half-maximal effective concentration (EC₅₀) for agonists and the half-maximal inhibitory concentration (IC₅₀) for antagonists and enzyme inhibitors are key parameters.

Table 1: Summary of GPCR Activity

Compound Target Receptor Assay Type Potency (EC₅₀/IC₅₀, µM) Max Response (% of Control)
This compound 5-HT2A Calcium Flux (Agonist) Value Value
Serotonin (Control) 5-HT2A Calcium Flux (Agonist) 0.014[1] 100%
This compound 5-HT2A Calcium Flux (Antagonist) Value N/A

| Ketanserin (Control) | 5-HT2A | Calcium Flux (Antagonist) | Reference Value | N/A |

Table 2: Summary of MAO-A Inhibition Activity

Compound Target Enzyme Potency (IC₅₀, µM)
This compound MAO-A Value
Clorgyline (Control) MAO-A Reference Value
This compound MAO-B Value

| Selegiline (Control) | MAO-B | Reference Value |

References

Application Notes: Cell-based Assays for Testing (2-methyl-1H-indol-5-yl)methanamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-methyl-1H-indol-5-yl)methanamine is a novel small molecule with potential therapeutic applications. As with any new compound intended for biological use, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug development process. These application notes provide a comprehensive framework for assessing the cytotoxicity of this compound using established cell-based assays. The described protocols are designed for researchers, scientists, and drug development professionals to determine the compound's effect on cell viability, proliferation, and the potential mechanisms of cell death.

Compound Information

Compound NameThis compound
Structure Hypothetical Structure
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Solvent DMSO (Dimethyl sulfoxide)
Storage Store at -20°C

Experimental Protocols

A tiered approach is recommended for cytotoxicity testing, starting with a general assessment of cell viability and progressing to more detailed mechanistic studies.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, and the amount of formazan is directly proportional to the number of living cells.[3]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)[1][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[1]

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO[1]

  • 96-well plates[1]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[5] Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and blank (medium only) wells.[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.5
585.3 ± 6.1
1062.7 ± 5.8
2541.2 ± 4.9
5020.5 ± 3.7
1005.1 ± 2.2

IC50 Value: The IC50 value should be calculated from the dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6] It serves as an indicator of cell membrane integrity.

Materials:

  • Cells and compound as in Protocol 1

  • LDH assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Follow steps 1 and 2 from the MTT assay protocol. Include controls for maximum LDH release (cells treated with a lysis buffer provided in the kit).[7]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours).[7]

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate as per the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation:

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.5 ± 1.1
13.1 ± 1.5
514.8 ± 2.3
1035.6 ± 4.2
2558.9 ± 5.5
5079.1 ± 6.8
10094.3 ± 4.1
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between apoptotic and necrotic cells.[3] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[3]

Materials:

  • Cells and compound as in Protocol 1

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).[3]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[3]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
This compound (IC50)45.8 ± 3.535.7 ± 2.812.3 ± 1.96.2 ± 1.1

Visualizations

G Experimental Workflow for Cytotoxicity Testing cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis and Interpretation A Select Relevant Cell Lines (e.g., HeLa, MCF-7, HepG2) C MTT Assay for Cell Viability A->C B Prepare this compound Stock Solution (10 mM in DMSO) B->C D Determine IC50 Value C->D E LDH Assay for Cytotoxicity (Membrane Integrity) D->E Based on IC50 F Annexin V/PI Staining for Apoptosis D->F Based on IC50 G Cell Cycle Analysis (Optional) D->G Based on IC50 H Correlate Data from All Assays E->H F->H G->H I Elucidate Potential Mechanism of Cytotoxicity H->I

Caption: Workflow for assessing compound cytotoxicity.

G Potential Signaling Pathway for Apoptosis Induction compound This compound cell Target Cell compound->cell Induces stress Cellular Stress cell->stress mitochondria Mitochondria stress->mitochondria Impacts cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the synthesis of (2-methyl-1H-indol-5-yl)methanamine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic routes to this compound are:

  • Route A: Reduction of 2-methyl-1H-indole-5-carbonitrile. This typically involves the synthesis of the nitrile precursor from 5-bromo-2-methyl-1H-indole followed by reduction using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Route B: Reductive amination of 2-methyl-1H-indole-5-carbaldehyde. This route involves the formylation of 2-methyl-1H-indole to get the aldehyde precursor, which is then converted to the amine via reductive amination.

Q2: I am getting a low yield in the final reduction/reductive amination step. What are the likely causes?

A2: Low yields in the final step can be due to several factors:

  • Incomplete reaction: The reducing agent may be old or insufficient. For reductive amination, imine formation might be incomplete.

  • Side reactions: The indole ring itself can be susceptible to reduction under certain conditions. Aldehyde precursors might undergo competing reduction to an alcohol.

  • Difficult purification: The final amine product can be polar and may adhere to silica gel during chromatography. Product loss can also occur during aqueous workup if the pH is not optimal for extraction.

  • Product instability: Primary amines, especially on an electron-rich indole scaffold, can be prone to oxidation and degradation, particularly if exposed to air and light for extended periods.[1]

Q3: How can I best monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of all synthetic steps. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, intermediates, and the final product. Visualization can be done under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.

Troubleshooting Guides

This section provides specific troubleshooting advice for low yields in the synthesis of this compound, broken down by the two primary synthetic routes.

Route A: From 2-methyl-1H-indole-5-carbonitrile

This route involves two key steps: the cyanation of a 5-halo-2-methyl-indole and the subsequent reduction of the nitrile.

Troubleshooting: Step 1 - Cyanation of 5-bromo-2-methyl-1H-indole

Problem Possible Causes Solutions
Low or no conversion to 2-methyl-1H-indole-5-carbonitrile Inactive or poor quality cyanide source (e.g., CuCN).[2]Use fresh, high-purity cuprous cyanide (CuCN).
Insufficient reaction temperature or time.[2]Ensure the reaction is maintained at the recommended temperature (e.g., 85°C in NMP) for a sufficient duration (18-25 hours).[3] Monitor by TLC.
Presence of water in the solvent.[2]Use anhydrous solvents (e.g., NMP or DMF).
Formation of dark, tarry byproducts Decomposition of starting material or product at high temperatures.[2]Maintain a consistent reaction temperature and avoid overheating.
Presence of oxygen.[2]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting: Step 2 - Reduction of 2-methyl-1H-indole-5-carbonitrile

Problem Possible Causes Solutions
Incomplete reduction of the nitrile Insufficient or deactivated Lithium Aluminum Hydride (LiAlH₄).Use a fresh batch of LiAlH₄ and ensure an adequate molar excess (typically 1.5-2 equivalents).
Reaction conditions not optimal.Ensure the reaction is carried out under anhydrous conditions, as LiAlH₄ reacts violently with water.[4]
Formation of multiple products Over-reduction of the indole ring.While less common with LiAlH₄ for nitriles, consider using milder reducing agents if this is observed.
Low recovery of the amine after workup The amine product is water-soluble, especially in its protonated form.During the aqueous workup, basify the solution (e.g., with NaOH) to a pH > 10 before extracting with an organic solvent to ensure the amine is in its free base form.
The product is sticking to the silica gel column during purification.Use a modified silica gel column by adding a small percentage of triethylamine to the eluent to reduce tailing and improve recovery. Alternatively, basic alumina can be used as the stationary phase.
Route B: From 2-methyl-1H-indole-5-carbaldehyde

This route involves the formylation of 2-methyl-1H-indole, followed by reductive amination.

Troubleshooting: Step 1 - Vilsmeier-Haack Formylation of 2-methyl-1H-indole

Problem Possible Causes Solutions
Low yield of 2-methyl-1H-indole-5-carbaldehyde The Vilsmeier reagent was not properly formed.Ensure that the phosphorus oxychloride (POCl₃) is added slowly to the DMF at a low temperature (0-5 °C) and allowed to stir for a sufficient time before adding the indole.[5][6]
The reaction temperature is too low or the reaction time is too short.After the initial addition, the reaction often requires heating to drive it to completion. Monitor the reaction by TLC to determine the optimal time and temperature.[6]
Formation of regioisomers The Vilsmeier-Haack reaction on indoles can sometimes give a mixture of C3 and C5 formylated products.While formylation of 2-methylindole is expected to favor the 5-position, careful purification by column chromatography may be necessary to separate any isomers.

Troubleshooting: Step 2 - Reductive Amination of 2-methyl-1H-indole-5-carbaldehyde

Problem Possible Causes Solutions
Low conversion to the amine Incomplete imine formation.Ensure sufficient time for the imine to form before adding the reducing agent. The addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation.
The reducing agent is not effective.Sodium borohydride (NaBH₄) is a common choice. Ensure it is fresh and used in sufficient excess (e.g., 4-6 equivalents).[7]
Formation of the corresponding alcohol as a byproduct The aldehyde is being reduced directly by the reducing agent.Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the aldehyde.[8]
Low recovery of the amine after workup and purification Similar issues as with Route A: water solubility and adsorption to silica gel.Basify the aqueous layer before extraction and consider using triethylamine-treated silica gel or basic alumina for chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-1H-indole-5-carbonitrile

This procedure is adapted from a general method for the cyanation of bromoindoles.[3]

  • To a solution of 5-bromo-2-methyl-1H-indole (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.05 eq).

  • Heat the reaction mixture to 85°C and stir for 18-25 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, and pour it into an aqueous solution of ethylenediamine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 2-methyl-1H-indole-5-carbonitrile to this compound

This is a general procedure for the LiAlH₄ reduction of nitriles.[4][9]

  • To a suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of 2-methyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a solvent system containing a small amount of triethylamine, e.g., dichloromethane/methanol/triethylamine 95:4.5:0.5).

Protocol 3: Synthesis of 2-methyl-1H-indole-5-carbaldehyde

This protocol is based on the Vilsmeier-Haack reaction.[5][6]

  • In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere. Stir for 30 minutes to form the Vilsmeier reagent.

  • To this, add a solution of 2-methyl-1H-indole (1.0 eq) in DMF dropwise, maintaining the temperature below 5°C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 35-40°C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 4: Reductive Amination of 2-methyl-1H-indole-5-carbaldehyde

This is a general procedure for reductive amination using sodium borohydride.

  • Dissolve 2-methyl-1H-indole-5-carbaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 10 eq) and stir at room temperature for 1-2 hours to form the imine.

  • Cool the mixture to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (with triethylamine in the eluent).

Visualizations

Synth_Workflow cluster_route_a Route A: Nitrile Reduction cluster_route_b Route B: Reductive Amination 5-Bromo-2-methyl-1H-indole 5-Bromo-2-methyl-1H-indole 2-Methyl-1H-indole-5-carbonitrile 2-Methyl-1H-indole-5-carbonitrile 5-Bromo-2-methyl-1H-indole->2-Methyl-1H-indole-5-carbonitrile Cyanation (e.g., CuCN) This compound This compound 2-Methyl-1H-indole-5-carbonitrile->this compound Reduction (e.g., LiAlH4) 2-Methyl-1H-indole 2-Methyl-1H-indole 2-Methyl-1H-indole-5-carbaldehyde 2-Methyl-1H-indole-5-carbaldehyde 2-Methyl-1H-indole->2-Methyl-1H-indole-5-carbaldehyde Formylation (Vilsmeier-Haack) 2-Methyl-1H-indole-5-carbaldehyde->this compound Reductive Amination

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Low_Yield Low Yield of Final Product Check_Purity Check Purity of Starting Materials & Reagents Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Optimize_Conditions Workup_Purification Optimize Workup & Purification Low_Yield->Workup_Purification Incomplete_Reaction Incomplete Reaction? Optimize_Conditions->Incomplete_Reaction Side_Reactions Side Reactions Occurring? Optimize_Conditions->Side_Reactions Product_Loss Product Loss During Isolation? Workup_Purification->Product_Loss Increase_Reagent Increase Equivalents of Reagent Incomplete_Reaction->Increase_Reagent Yes Change_Reagent Change to Milder/Stronger Reagent Side_Reactions->Change_Reagent Yes Adjust_pH Adjust pH During Extraction Product_Loss->Adjust_pH Yes Modify_Chroma Modify Chromatography Conditions Product_Loss->Modify_Chroma Yes

Caption: General troubleshooting workflow for low yield synthesis.

References

Optimizing reaction conditions for (2-methyl-1H-indol-5-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (2-methyl-1H-indol-5-yl)methanamine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? A1: A prevalent and reliable synthetic route involves a two-step process. The first step is the synthesis of the intermediate, 2-methyl-1H-indole-5-carbonitrile, often via a Fischer indole synthesis. The second step is the chemical reduction of the nitrile group to the primary amine, this compound.

Q2: Which reducing agents are most effective for converting 2-methyl-1H-indole-5-carbonitrile to the final amine product? A2: Several reducing agents are suitable for this transformation. Lithium Aluminum Hydride (LiAlH₄) is a powerful and commonly used reagent for reducing nitriles to primary amines.[1] Alternative methods include catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C), or the use of borane complexes such as Borane-tetrahydrofuran (BH₃-THF).[1] The choice depends on factors like scale, available equipment, and desired reaction conditions.

Q3: What are the critical parameters to control during the Fischer indole synthesis of the nitrile precursor? A3: Key parameters for the Fischer indole synthesis include the choice of acid catalyst, solvent, and temperature. Strong acids like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride are often used to promote the cyclization.[2][3] The reaction temperature is crucial and must be carefully controlled to prevent side reactions and decomposition. Electron-donating or withdrawing groups on the phenylhydrazine can also significantly affect the reaction's success and regiochemistry.[4][5]

Q4: How can I effectively monitor the progress of the nitrile reduction? A4: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[1] By spotting the reaction mixture alongside the 2-methyl-1H-indole-5-carbonitrile starting material, you can observe the disappearance of the starting material and the appearance of the more polar amine product. Visualization can be achieved using a UV lamp and/or staining agents like potassium permanganate or ninhydrin, which is specific for primary amines.

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield in Fischer Indole Synthesis of 2-methyl-1H-indole-5-carbonitrile
  • Question: My Fischer indole reaction between 4-cyanophenylhydrazine and acetone is failing or giving very low yields. What are the possible causes and solutions?

  • Answer:

    • Inactive Catalyst: The acid catalyst (e.g., PPA, ZnCl₂) may be old or hydrated. Use freshly opened or properly stored catalyst. PPA can be particularly viscous and difficult to handle; ensure it is well-mixed.

    • Substituent Effects: Electron-withdrawing groups, like the cyano group, can slow down the key[6][6]-sigmatropic rearrangement step of the Fischer synthesis.[5] This may require more forcing conditions.

    • Side Reactions: Excessive heat can lead to decomposition or side reactions. Optimize the temperature carefully, starting at a lower temperature and gradually increasing it while monitoring via TLC.

    • Hydrazone Formation: Ensure the initial formation of the hydrazone is complete before inducing cyclization. This can typically be done as a separate step or in situ at a lower temperature before adding the cyclization catalyst and heating.

Problem 2: Incomplete Reduction of 2-methyl-1H-indole-5-carbonitrile
  • Question: After the reduction reaction, I still observe a significant amount of starting material (the nitrile) on my TLC plate. How can I drive the reaction to completion?

  • Answer:

    • Reagent Potency: If using LiAlH₄ or borane, the reagent may have degraded due to exposure to moisture. Use a fresh bottle or a freshly prepared solution.

    • Insufficient Reagent: Ensure you are using a sufficient molar excess of the reducing agent. For LiAlH₄, at least 1.5-2 equivalents are typically recommended for nitrile reduction.

    • Reaction Time and Temperature: The reaction may be too slow at the current temperature. Consider increasing the reaction temperature (e.g., to reflux in THF for LiAlH₄) or extending the reaction time. Continue to monitor by TLC until the starting material is consumed.

    • Anhydrous Conditions: For hydride-based reductions (LiAlH₄, BH₃-THF), the reaction must be conducted under strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous.

Problem 3: Difficulty in Purifying the Final Product, this compound
  • Question: The crude product appears as a streak on my silica gel TLC plate, and I'm unable to get good separation with column chromatography. What should I do?

  • Answer:

    • Basic Nature of Amine: Primary amines are basic and interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia (in methanol), to your chromatography eluent.[1]

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for chromatography, such as basic alumina.

    • Salt Formation: The product can be converted to its hydrochloride salt by treating the freebase with HCl in a suitable solvent (like ether or methanol). The salt is often a crystalline solid that can be purified by recrystallization and then converted back to the freebase if necessary.

    • Aqueous Workup: During the aqueous workup after reduction, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. This ensures the amine is in its freebase form and will partition into the organic solvent. Increase the number of extractions to maximize recovery.[1]

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile to Amine Conversion

Reducing AgentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
LiAlH₄THF, Diethyl Ether0 to 654 - 1270 - 90Highly reactive, requires strict anhydrous conditions, careful quenching procedure.
Catalytic Hydrogenation (H₂/Raney Ni)Methanol, Ethanol (often with NH₃)25 - 5012 - 2465 - 85Requires hydrogenation equipment, catalyst can be pyrophoric. Adding ammonia prevents secondary amine formation.
Borane (BH₃-THF)THF25 to 656 - 1875 - 95Generally milder than LiAlH₄, but still requires anhydrous conditions and careful workup.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-1H-indole-5-carbonitrile (via Fischer Indole Synthesis)
  • Hydrazone Formation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a slight excess of acetone (1.2 eq). If starting from the free base, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete formation of the hydrazone.

  • Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, cautiously add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the reaction mixture with stirring to 100-120 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction may take 1-3 hours.

  • Work-up: Allow the mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Reduction of 2-methyl-1H-indole-5-carbonitrile to this compound
  • Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 2-methyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis shows the complete consumption of the starting nitrile.

  • Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup. A granular precipitate should form.

  • Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. If necessary, purify the product by column chromatography on silica gel using an eluent containing ~1-2% triethylamine (e.g., Dichloromethane:Methanol:Triethylamine 95:4:1).

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound Start 4-Cyanophenylhydrazine + Acetone Intermediate 2-methyl-1H-indole-5-carbonitrile Start:e->Intermediate:w Step 1: Fischer Indole Synthesis (e.g., PPA, heat) Product This compound Intermediate:e->Product:w Step 2: Nitrile Reduction (e.g., LiAlH4, THF)

Caption: Synthetic workflow for this compound.

TroubleshootingWorkflow Troubleshooting Guide: Nitrile Reduction Step Start Low Yield or Incomplete Reaction CheckTLC Is starting material (nitrile) still present on TLC? Start->CheckTLC ImpureProduct Product is impure or streaks on TLC plate? Start->ImpureProduct CheckTLC->ImpureProduct No Sol_Reagent 1. Use fresh, anhydrous LiAlH4/BH3. 2. Increase molar equivalents of reagent. CheckTLC->Sol_Reagent Yes Sol_Conditions 1. Increase reaction time. 2. Increase temperature (reflux). 3. Ensure system is anhydrous. CheckTLC->Sol_Conditions Yes Sol_Workup 1. Ensure aqueous layer is basic (pH>10) before extraction. 2. Increase number of extractions. ImpureProduct->Sol_Workup Yes Sol_Chroma 1. Add triethylamine (~1-2%) to eluent. 2. Use basic alumina instead of silica gel. ImpureProduct->Sol_Chroma Yes

Caption: Troubleshooting workflow for the nitrile reduction step.

References

Technical Support Center: Purification of (2-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (2-methyl-1H-indol-5-yl)methanamine?

The main challenges stem from the compound's structural features: the indole ring and the primary amine. These groups make the molecule susceptible to:

  • Oxidation: The indole nucleus and the primary amine can oxidize when exposed to air, leading to colored impurities.[1][2]

  • Light Sensitivity: Indole derivatives can be sensitive to light, which can catalyze degradation.[1][3]

  • pH Sensitivity: The basicity of the amine group and the nature of the indole ring mean that the compound's stability can be pH-dependent.[1]

  • Reactivity: The primary amine is nucleophilic and can react with various electrophiles, including residual starting materials or solvents.

Q2: What are the initial signs of degradation I should watch for?

Initial signs of degradation for indole amines can include:

  • A change in color of the solid or solution, often turning yellow or brown.[2][3]

  • Changes in solubility or the appearance of precipitates.[3]

  • The emergence of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in an HPLC chromatogram.[2]

Q3: What general purification strategy is recommended for this compound?

A multi-step approach is generally effective:

  • Aqueous Work-up: An initial acid-base extraction to remove non-basic and very weakly basic impurities.

  • Column Chromatography: To separate the target compound from closely related impurities.

  • Crystallization or Salt Formation: To achieve high purity and improve the compound's stability.

Q4: How should I store purified this compound?

For optimal stability, the purified compound should be stored as a solid, preferably as a salt (e.g., hydrochloride salt). Storage conditions should include:

  • Low Temperature: Refrigeration (2-8°C) for short-term and freezing (-20°C or -80°C) for long-term storage.[1]

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidation.[1]

  • Protection from Light: Use amber vials or wrap containers in aluminum foil.[1][3]

Troubleshooting Guides

Issue 1: The purified compound is colored (yellow/brown).

Possible Cause Recommended Action
Oxidation Handle the compound under an inert atmosphere (nitrogen or argon).[1] Use degassed solvents for chromatography and extractions. Consider adding a small amount of an antioxidant like BHT if compatible with downstream applications.[1]
Residual Acidic Impurities Ensure complete neutralization during the work-up. A final wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) may be beneficial.
Photo-degradation Protect the compound from light at all stages of the purification process by using amber glassware or covering flasks with aluminum foil.[1]

Issue 2: Multiple spots are observed on TLC after column chromatography.

Possible Cause Recommended Action
Inappropriate Solvent System Optimize the TLC solvent system to achieve better separation (a difference in Rf of at least 0.2 is ideal). A common mobile phase for similar compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with a small amount of a basic modifier (like triethylamine or ammonia) to reduce tailing.
Column Overloading Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Co-eluting Impurities Consider using a different stationary phase (e.g., alumina) or a different chromatography technique, such as preparative HPLC.[4]

Issue 3: Low yield after purification.

Possible Cause Recommended Action
Compound Adsorption on Silica Gel The basic amine can strongly adsorb to acidic silica gel. Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) or use deactivated silica gel.
Degradation During Purification Minimize the time the compound is on the column. Work efficiently and avoid prolonged exposure to solvents and light.
Losses During Extractions Ensure the pH of the aqueous layer is appropriate during acid-base extractions to have the compound in the desired layer. Perform multiple extractions with smaller volumes of solvent.

Experimental Protocols

Protocol 1: General Purification via Acid-Base Extraction and Column Chromatography
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Extract the organic solution with 1 M HCl (aq). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 2 M NaOH or concentrated NH4OH) until the pH is >10.

  • Back Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Eluent: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point. Adding 0.5-1% triethylamine to the eluent can prevent tailing.

    • Monitoring: Monitor fractions by TLC.

    • Collection: Combine fractions containing the pure product and evaporate the solvent.

Protocol 2: High Purity Purification via Preparative HPLC

For obtaining high-purity material, reversed-phase preparative HPLC can be employed.

Parameter Recommendation
Column C18 reversed-phase preparative column.[4]
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid.[4]
Mobile Phase B Acetonitrile with 0.1% formic acid or trifluoroacetic acid.[4]
Gradient A linear gradient from low to high percentage of Mobile Phase B.
Detection UV at 280 nm.[2]
Post-Purification Fractions containing the pure compound are pooled. The organic solvent is removed by rotary evaporation, and the remaining aqueous solution can be lyophilized to obtain the pure compound as a salt.[4]

Data Presentation

Table 1: Typical TLC and HPLC Parameters for Indole Amines

Parameter Value/Condition Notes
TLC Mobile Phase Dichloromethane/Methanol (95:5) + 0.5% TriethylamineA starting point for polar indoles.
TLC Visualization UV light (254 nm)[5] or staining (e.g., ninhydrin for primary amines).
HPLC Column C18, 4.6 x 150 mm, 5 µm.[2]Analytical scale for purity checks.
HPLC Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.[2]Suitable for LC-MS analysis.
HPLC Gradient 10% B to 90% B over 15 minutes.[2]A general-purpose gradient.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_extract Acidic Extraction (1 M HCl) dissolve->acid_extract separate1 Separate Layers acid_extract->separate1 organic1 Organic Layer (Non-basic impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Amine) separate1->aqueous1 basify Basify Aqueous Layer (pH > 10) aqueous1->basify back_extract Back Extraction with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 organic2 Organic Layer (Free Amine) separate2->organic2 dry Dry and Concentrate organic2->dry chromatography Column Chromatography dry->chromatography pure Pure Product chromatography->pure storage Store under Inert Gas, Protected from Light pure->storage

Caption: General Purification Workflow.

Troubleshooting_Tree Troubleshooting Common Purification Issues start Post-Purification Purity Check (TLC/HPLC) impure Compound Impure? start->impure colored Is it colored? impure->colored Yes multiple_peaks Multiple Peaks/Spots? impure->multiple_peaks Yes pure Purity Acceptable. Proceed. impure->pure No colored->multiple_peaks No oxidation Probable Oxidation. - Use inert atmosphere. - Degas solvents. - Protect from light. colored->oxidation Yes coeluting Co-eluting Impurities. - Optimize chromatography. - Change stationary phase. - Consider prep-HPLC. multiple_peaks->coeluting Yes

Caption: Troubleshooting Decision Tree.

Degradation_Pathways Potential Degradation Pathways product This compound oxidized_indole Oxidized Indole (e.g., oxindole) product->oxidized_indole O2, light oxidized_amine Oxidized Amine (e.g., imine, nitroso) product->oxidized_amine O2, metal ions polymeric Polymeric Byproducts oxidized_indole->polymeric oxidized_amine->polymeric

Caption: Potential Degradation Pathways.

References

Navigating the Stability of (2-methyl-1H-indol-5-yl)methanamine in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of (2-methyl-1H-indol-5-yl)methanamine in solution. Addressing common challenges encountered during experimental work, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide: Common Stability Issues

Researchers working with this compound may encounter several stability-related issues. This guide provides a structured approach to identifying and resolving these common problems.

Observed Issue Potential Cause Recommended Solution
Solution Discoloration (e.g., turning yellow or brown) Oxidation of the indole ring or the methanamine group. This can be accelerated by exposure to air (oxygen) and/or light.[1][2]- Prepare solutions using degassed solvents. - Blanket the solution with an inert gas (e.g., nitrogen or argon). - Store solutions in amber vials or wrapped in aluminum foil to protect from light.[1] - Consider adding a compatible antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), after verifying its compatibility with your experimental setup.[1]
Loss of Compound Potency or Decreased Concentration Over Time Chemical degradation due to factors like pH, temperature, or oxidation.[1][3]- pH Control: Buffer the solution to a pH that maximizes stability. For many indole derivatives, neutral to slightly acidic conditions are often preferable.[1] - Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and working solutions at 2-8°C for short-term use.[1] Minimize freeze-thaw cycles by storing in aliquots.[1] - Analytical Monitoring: Regularly check the concentration of your solution using a stability-indicating method like HPLC.[4][5]
Formation of Precipitate or Particulates in Solution - The compound's concentration may exceed its solubility limit in the chosen solvent at the storage temperature. - Formation of insoluble degradation products.[1]- Verify Solubility: Ensure the solution concentration is below the solubility limit at the storage temperature. Gentle warming may redissolve the compound if it is thermally stable.[1] - Filtration: Before use, filter the solution through a compatible syringe filter (e.g., 0.22 µm) to remove any particulates. - Solvent Selection: If solubility is a persistent issue, consider using a different solvent system or a co-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the general behavior of indole derivatives, the primary degradation pathways are likely to be:

  • Oxidation: The electron-rich indole nucleus and the primary amine are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[2]

  • Hydroxylation: The indole ring can undergo hydroxylation, leading to the formation of various hydroxylated byproducts.[6]

  • pH-dependent degradation: The stability of the compound can be significantly influenced by the pH of the solution.[1][7]

Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A2: For optimal stability, follow these guidelines:

  • Solvent: Use high-purity, degassed solvents.

  • Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Light Protection: Store solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil.[1]

  • Temperature: For long-term storage, keep solutions at -20°C or -80°C.[1] For short-term use, store at 2-8°C.

  • Aliquoting: Store the compound in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[4][5][8] This method should be able to separate the parent compound from its potential degradation products. Developing such a method often involves forced degradation studies.[2][9]

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and intense light) to accelerate its degradation.[9][10][11] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing a stability-indicating analytical method that can resolve the active pharmaceutical ingredient from all its degradants.[10]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Stability Assessment

This protocol provides a starting point for developing a reverse-phase HPLC method to quantify this compound and monitor its degradation.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes. This will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at approximately 280 nm (an initial UV scan of the compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase composition to an appropriate working concentration (e.g., 10-100 µg/mL).

Analysis: Inject the prepared sample. The retention time and peak area of the parent compound should be recorded. The appearance of new peaks over time indicates degradation. The percentage of the remaining compound can be calculated relative to a sample analyzed at time zero.[2]

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to understand the stability profile of this compound.

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[2] Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze using the developed HPLC method.

Visualizing Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_stability Stability Study A Prepare Stock Solution B Dilute to Working Concentration A->B F Time Point 0 B->F C Inject Sample D Data Acquisition C->D E Data Analysis D->E I I E->I Assess Degradation G Incubate under Test Conditions F->G H Subsequent Time Points G->H H->C

Caption: Workflow for a typical stability study using HPLC.

Forced_Degradation_Workflow cluster_stress Stress Conditions A Prepare Stock Solution of this compound B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Photolytic (UV/Vis Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify Degradation Products & Pathways H->I

Caption: Logical workflow for a forced degradation study.

References

Preventing degradation of (2-methyl-1H-indol-5-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (2-methyl-1H-indol-5-yl)methanamine to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to the degradation of this compound.

Problem Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Verify the purity of your sample using a suitable analytical method, such as HPLC. 2. If degradation is confirmed, use a fresh, properly stored sample for your experiment. 3. Review your experimental setup to ensure compatibility with the compound's stability profile.
Change in the physical appearance of the solid (e.g., color change from white/off-white to brown, clumping). Oxidation or reaction with moisture.[1]1. Discontinue the use of the suspect batch. 2. Assess the purity of the material using the analytical methods described below. 3. If the purity is compromised, procure a new batch and ensure strict adherence to the recommended storage and handling guidelines.[1]
Difficulty in dissolving the compound. Formation of insoluble degradation products.1. Attempt dissolution in a range of appropriate high-purity solvents. 2. If solubility issues persist, it may be an indication of degradation. Analyze the sample for purity. 3. Gentle warming or sonication can be used to aid dissolution, but be mindful of the potential for thermal degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For extended storage, refrigeration at 2-8°C is recommended.[3] The compound should be protected from light and moisture.[1][4]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are likely oxidation and photodegradation. The electron-rich indole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light.[5] This can lead to the formation of colored byproducts.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][6] These substances can react with and degrade the amine and indole functional groups.

Q4: What are the visual signs of degradation?

A4: A noticeable change in color, such as darkening from an off-white or light brown to a darker shade, is a common visual indicator of degradation.[1] You may also observe a change in the physical form of the solid, such as clumping.[1]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram can indicate the presence of degradation products.

Summary of Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Tightly sealed container, consider storing under an inert gas (e.g., argon or nitrogen).Protects against oxidation and moisture.
Light Amber vial or opaque container.Protects the compound from light-induced degradation.[1][4][5]
Moisture Dry environment.The compound can be hygroscopic, and moisture can facilitate degradation.[1]
Incompatible Substances Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][6]These substances can react with and degrade the compound.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

This protocol describes a general method to evaluate the stability of this compound under stressed conditions.

1. Sample Preparation:

  • Weigh 5-10 mg of this compound into three separate amber glass vials.

2. Stress Conditions:

  • Vial 1 (Control): Store at 2-8°C in the dark under an inert atmosphere.

  • Vial 2 (Elevated Temperature): Store at 40°C in the dark.

  • Vial 3 (Light Exposure): Store at room temperature exposed to ambient laboratory light.

3. Time Points:

  • Analyze the samples at an initial time point (T=0) and then at subsequent time points (e.g., 1 week, 2 weeks, and 4 weeks).

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Gradient: Start with 10% acetonitrile, increase to 90% over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Inject the prepared samples and analyze the chromatograms.

  • Purity can be estimated by the relative area of the main peak.

  • The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.

Visualizations

A This compound B Oxidation A->B O2, Light C Photodegradation A->C UV/Visible Light D Reaction with Acids A->D Strong Acids E Oxidized Indole Species (e.g., Oxindoles) B->E F Polymeric/Colored Byproducts B->F C->F G Salt Formation D->G

Caption: Potential degradation pathways for this compound.

Start Start: Unexpected Experimental Results or Visible Degradation CheckStorage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Tightly sealed container? Start->CheckStorage CheckPurity Assess Purity (e.g., HPLC) CheckStorage->CheckPurity IsPure Is Purity Acceptable? CheckPurity->IsPure UseFresh Procure a New Batch and Adhere to Proper Storage Protocols IsPure->UseFresh No ReviewProtocol Review Experimental Protocol for Incompatibilities IsPure->ReviewProtocol Yes End End: Proceed with Experiment UseFresh->End ReviewProtocol->End

Caption: Troubleshooting workflow for compound degradation issues.

References

Technical Support Center: Improving the Solubility of (2-methyl-1H-indol-5-yl)methanamine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers and scientists working with (2-methyl-1H-indol-5-yl)methanamine. The following sections address common solubility challenges to ensure reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an organic compound featuring an indole structure.[1] Indole derivatives are often characterized by poor water solubility due to their hydrophobic nature.[2][3][4] However, the presence of a primary amine group suggests that its solubility will be highly dependent on pH.[5][6] At acidic pH, the amine group will be protonated, forming a more soluble salt.

Q2: Why is my compound precipitating when I dilute my DMSO stock into an aqueous bioassay buffer?

A2: This is a common issue known as "precipitation upon dilution."[7][8] It occurs when a compound that is highly soluble in a non-polar solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is much lower.[9] The final concentration of DMSO in the assay may not be sufficient to keep the compound dissolved.[8] Factors like the final compound concentration, buffer pH, and temperature can all influence precipitation.[7]

Q3: What are the first steps I should take to improve the solubility of this compound?

A3: The initial and most effective step is often pH adjustment. Since the compound has a basic amine group, lowering the pH of your aqueous buffer should increase its solubility.[5][10] Another immediate strategy is to use co-solvents in your formulation.[11][12][13]

Q4: Can I use DMSO to dissolve my compound? What are the potential issues?

A4: Yes, DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for bioassays.[8] However, there are potential issues to consider:

  • Precipitation: As mentioned, compounds can precipitate when diluted into aqueous solutions.[7][8]

  • Cell Toxicity: High concentrations of DMSO can be toxic to cells, typically, the final concentration in an assay should be kept below 0.5%.[8]

  • Assay Interference: DMSO can sometimes interfere with assay components or detection methods.[8]

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere, which can affect the concentration of your stock solution over time.[8]

Q5: How does pH affect the solubility of this compound?

A5: The methanamine group is basic and will accept a proton (become protonated) in acidic conditions.[5] This positive charge increases the polarity of the molecule, enhancing its interaction with water and thereby increasing its solubility.[6][10] Conversely, at neutral or basic pH, the amine group is in its neutral, less soluble form.

Q6: What are some common solubilizing excipients I can try?

A6: Besides pH adjustment and co-solvents, several other excipients can be used:

  • Surfactants: These form micelles that can encapsulate hydrophobic compounds. Common examples include Tween 80 and Poloxamer 188.[11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[14][15][16][17] Beta-cyclodextrins and their derivatives like HP-β-CD are commonly used.[17][18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer. The compound's aqueous solubility limit is exceeded. The final DMSO concentration is too low to maintain solubility.1. Decrease Final Concentration: Test a lower final concentration of the compound in your assay. 2. Increase Final DMSO Concentration: If your assay allows, slightly increase the final DMSO percentage (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same DMSO concentration.[8] 3. pH Adjustment: Prepare your aqueous buffer at a lower pH (e.g., pH 5.0-6.5) to protonate the amine group. 4. Use Co-solvents: Add a co-solvent like PEG 400 or propylene glycol to your formulation.[13][19][20]
Bioassay results are inconsistent or show poor dose-response. The compound may be precipitating over the course of the experiment, leading to a lower effective concentration. The compound may be adsorbing to plasticware.1. Confirm Solubility: Visually inspect your assay plates for precipitation. Perform a solubility check under the exact final assay conditions. 2. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 80) to your assay buffer to prevent precipitation and reduce adsorption. 3. Use Cyclodextrins: Pre-complex the compound with a cyclodextrin before adding it to the assay medium.[15][17]
The prepared acidic solution of the compound is not stable. The compound may be susceptible to degradation at low pH over time.1. Prepare Fresh Solutions: Always prepare the acidic solution of your compound fresh before each experiment. 2. Stability Study: Conduct a short-term stability study by analyzing the concentration of the compound in the acidic buffer over the time course of your experiment using a method like HPLC.

Data Presentation: Solubility of Amine-Containing Indole Derivatives

The following table provides hypothetical solubility data for a compound structurally similar to this compound to illustrate solubility trends.

Solvent System pH Temperature (°C) Solubility (µg/mL) Notes
Deionized Water7.025< 1Poorly soluble in neutral water.
PBS7.425< 1Insoluble in standard physiological buffer.
0.1 M HCl1.025> 10,000Highly soluble due to salt formation.
Acetate Buffer5.025500Significantly improved solubility at acidic pH.
PBS with 5% DMSO7.42525Limited improvement with low DMSO.
PBS with 2% HP-β-CD7.425150Cyclodextrin complexation improves solubility.
Water with 20% PEG 4007.025300Co-solvent enhances solubility.

Experimental Protocols

Protocol 1: Preparation of a Hydrochloride (HCl) Salt for Improved Aqueous Solubility

This protocol describes the formation of a more soluble hydrochloride salt from the free base form of this compound.

  • Dissolution: Accurately weigh 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent like methanol or ethanol (e.g., 1-2 mL).

  • Acidification: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid (e.g., 1.0 M HCl in diethyl ether or a calculated volume of aqueous HCl).

  • Precipitation: The hydrochloride salt will likely precipitate out of the solution. If not, the solvent can be slowly evaporated under reduced pressure.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the collected salt with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the salt under a vacuum to remove residual solvent.

  • Verification: Confirm the salt formation and purity using appropriate analytical techniques (e.g., melting point, NMR, or elemental analysis). The resulting salt can then be dissolved directly in aqueous buffers for bioassays.

Protocol 2: Screening for Optimal Co-solvent Concentration

This protocol helps determine the minimum amount of a co-solvent needed to maintain the solubility of your compound in an aqueous buffer.

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Co-solvent Stocks: Prepare a series of your primary aqueous assay buffer containing increasing concentrations of a co-solvent (e.g., PEG 400, propylene glycol) ranging from 0% to 20%.

  • Dilution: Add a fixed amount of your DMSO stock solution to each of the co-solvent buffer solutions to achieve your desired final compound concentration. Ensure the final DMSO concentration remains constant across all samples (e.g., 0.5%).

  • Equilibration: Gently mix the solutions and allow them to equilibrate at the temperature of your bioassay for a set period (e.g., 2 hours).

  • Observation: Visually inspect each solution for any signs of precipitation (cloudiness or visible particles).

  • Quantification (Optional): Centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC or UV-Vis spectroscopy to determine the actual soluble concentration.

  • Selection: Choose the lowest concentration of co-solvent that maintains the compound in a clear solution for the duration of your assay.

Visualizations

Diagram 1: Decision Workflow for Solubility Enhancement

G A Start: Compound Precipitates in Aqueous Buffer B Is the compound an amine, acid, or zwitterion? A->B C Adjust pH (Lower for amines, Higher for acids) B->C Yes F Try Co-solvents (e.g., PEG 400, Propylene Glycol) B->F No D Is solubility now sufficient? C->D E Proceed with Assay D->E Yes D->F No G Is solubility now sufficient? F->G G->E Yes H Try Cyclodextrins (e.g., HP-β-CD) G->H No I Is solubility now sufficient? H->I I->E Yes J Consider Compound Re-synthesis or Salt Formation I->J No G cluster_0 Aqueous Environment cluster_1 Compound State A Low pH (Acidic) [H+] High D R-NH3+ (Protonated, High Solubility) A->D Protonation Favored B High pH (Basic) [H+] Low C R-NH2 (Neutral, Low Solubility) B->C Deprotonation Favored C->D + H+ D->C - H+

References

Overcoming common problems in indole derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole derivative synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Section 1: Troubleshooting Common Synthesis Problems

This section addresses prevalent issues such as low yields, side product formation, and reaction failures, with a focus on the widely used Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a frequent issue as the reaction is sensitive to multiple parameters.[1] Key factors to investigate include:

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Using freshly distilled or recrystallized materials is advisable as impurities can lead to side reactions.[1]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[2][3] The optimal catalyst is substrate-dependent, so screening different acids may be necessary. Polyphosphoric acid (PPA) is often a highly effective choice.[1][4]

  • Temperature and Time: The reaction often requires high temperatures.[1] However, excessive heat or prolonged reaction times can cause decomposition.[1] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal duration. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[1]

  • Solvent: The solvent can significantly impact the reaction rate. Acetic acid is a common choice as it can also act as the catalyst.[4][5] In some instances, running the reaction neat may be effective.[1]

  • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are the common side reactions?

A2: Side product formation is a known challenge. Common undesirable products can arise from aldol condensations or Friedel-Crafts type reactions.[1] Specific issues can also arise from the starting materials themselves. For example, certain substitution patterns on the carbonyl component can lead to N-N bond cleavage, resulting in byproducts like aniline instead of the desired indole.[6] Careful control of reaction temperature and acid concentration can help minimize these side reactions.[1]

Q3: My Fischer indole synthesis reaction is not proceeding to completion. What could be the issue?

A3: Incomplete conversion can be traced back to several factors:

  • Insufficient Acid Catalyst: The acid is essential for the reaction. Ensure an adequate amount of a suitable acid is being used.[1]

  • Low Reaction Temperature: The key[7][7]-sigmatropic rearrangement step has a significant activation energy and may require higher temperatures to proceed efficiently.[1]

  • Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions. In such cases, pre-forming and isolating the hydrazone before cyclization can be a viable strategy.[4]

  • Electronic Effects: Strong electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction and may necessitate harsher conditions (stronger acid, higher temperature).[4]

Q4: Are there alternatives if the Fischer indole synthesis consistently fails for my substrate?

A4: Yes, several other named reactions can be employed for indole synthesis, each with its own advantages:

  • Bischler-Möhlau Synthesis: This method involves reacting an α-bromo-acetophenone with an excess of aniline and is a good alternative for synthesizing 2-aryl-indoles.[8][9]

  • Palladium-Catalyzed Syntheses: Modern cross-coupling strategies offer versatile and often milder routes. These include the Buchwald-Hartwig amination, Larock indole synthesis, and other C-H activation approaches.[8][10][11]

  • Other Classical Methods: The Reissert, Madelung, Bartoli, and Nenitzescu syntheses are other established methods that may be suitable depending on the desired substitution pattern.[8]

Troubleshooting Workflow

When encountering low yields or reaction failures, a systematic approach is essential. The following workflow can help diagnose the issue.

G start Low Yield or Reaction Failure check_purity 1. Verify Purity of Starting Materials start->check_purity optimize_acid 2. Screen Acid Catalysts (Brønsted vs. Lewis) check_purity->optimize_acid If pure optimize_temp 3. Optimize Temperature & Reaction Time (Monitor by TLC) optimize_acid->optimize_temp check_atmosphere 4. Consider Inert Atmosphere optimize_temp->check_atmosphere analyze_byproducts Analyze Byproducts (LC-MS/GC-MS) check_atmosphere->analyze_byproducts If still fails alternative_method Consider Alternative Synthesis Route analyze_byproducts->alternative_method If side reactions dominate

Caption: A logical workflow for troubleshooting common indole synthesis issues.

Section 2: Data & Protocols

Comparative Data on Reaction Conditions

The choice of catalyst and conditions is paramount for a successful synthesis. The following table summarizes common choices for two powerful indole synthesis methodologies.

Table 1: Comparison of Typical Reaction Conditions

Parameter Fischer Indole Synthesis Buchwald-Hartwig Amination
Catalyst Brønsted Acids (HCl, H₂SO₄, PPA) or Lewis Acids (ZnCl₂, BF₃·OEt₂)[3][4] Palladium Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)[12]
Ligand Not applicable Biaryl Monophosphine Ligands (e.g., XPhos, SPhos, RuPhos)[12][13]
Base Not applicable (Acid-catalyzed) Strong Bases (NaOtBu, LHMDS) or Weaker Carbonate/Phosphate Bases (K₃PO₄, Cs₂CO₃)[12]
Solvent Acetic Acid, Ethanol, Toluene, or neat[1][4] Aprotic solvents like Dioxane, Toluene, or THF[12]

| Temperature | 80°C to reflux, substrate-dependent[4] | Room temperature to ~110°C[13] |

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Objective: To synthesize 2-phenylindole.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Glacial Acetic Acid (optional, for hydrazone formation)

Procedure:

  • Hydrazone Formation (One-Pot or Two-Step):

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise while stirring.

    • (Optional) Add a few drops of glacial acetic acid and heat the mixture to 80°C for 45 minutes to pre-form the hydrazone.[1] The hydrazone may precipitate upon cooling.

  • Cyclization:

    • To the flask containing the hydrazone (or the in-situ generated mixture), add the acid catalyst (e.g., a sufficient amount of PPA to ensure stirring, or 2-4 equivalents of ZnCl₂).

    • Heat the reaction mixture, typically between 100-170°C, depending on the catalyst and substrate.

    • Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice or into cold water.

    • Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Visualization of Fischer Indole Synthesis Pathway

The mechanism involves several key transformations, starting from the condensation of an arylhydrazine and a carbonyl compound.

G cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst (H+) Cyclization Cyclization & Aromatization Rearrangement->Cyclization Loss of NH3 Product Indole Product Cyclization->Product

Caption: Simplified mechanism of the acid-catalyzed Fischer indole synthesis.

Section 3: Purification Strategies

Q: I am struggling with the purification of my crude indole derivative by column chromatography. What are some tips?

A: Purifying indole derivatives can be challenging due to their polarity and potential for streaking on silica gel.[1]

  • Solvent System Selection: A combination of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a standard starting point. For more polar indoles, adding a small percentage of methanol to a dichloromethane or ethyl acetate system can be effective.[14]

  • TLC Visualization: Since many indoles are colorless, visualization on TLC is key. Use a UV lamp (254 nm) for non-destructive visualization.[14] For staining, Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots.[14]

  • Minimizing Streaking: If streaking is observed on the TLC plate, it often indicates that the compound is interacting too strongly with the acidic silica gel. Adding a small amount (~1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can lead to sharper bands and better separation.[14]

  • Alternative Methods: If chromatography fails, consider recrystallization from a suitable solvent system. In some cases, converting the indole to a crystalline derivative (e.g., a salt or an N-acetylated product) can facilitate purification, with the protecting group being removed in a subsequent step.[1]

References

Technical Support Center: Scaling Up the Synthesis of (2-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (2-methyl-1H-indol-5-yl)methanamine. It includes frequently asked questions, detailed troubleshooting guides, scalable experimental protocols, and comparative data to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound? A1: A robust and widely used two-step approach is the most common route. It begins with the Fischer indole synthesis to construct the core indole ring, followed by the reduction of a nitrile group to the target primary amine. This method is highly adaptable for scaling up.

Q2: How is the 2-methyl-1H-indole-5-carbonitrile precursor synthesized? A2: The precursor is typically synthesized via the Fischer indole synthesis.[1] This involves the acid-catalyzed reaction of (4-cyanophenyl)hydrazine with acetone.[2] The reaction first forms a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1]

Q3: Which acid catalysts are effective for the Fischer indole synthesis step? A3: A range of Brønsted and Lewis acids can be used, and the optimal choice often requires empirical optimization.[4] Common catalysts include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).[1] The choice of acid and its concentration are critical parameters influencing yield and side product formation.[4]

Q4: What are the best reducing agents for converting the nitrile precursor to this compound? A4: Several reducing agents are effective for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF is a powerful and common choice. For larger-scale operations, catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is often preferred due to safety and workup considerations.

Q5: How can I monitor the progress of the reactions? A5: Thin Layer Chromatography (TLC) is the most effective method for monitoring both the Fischer indole synthesis and the nitrile reduction steps. By spotting the reaction mixture alongside the starting material(s), you can track the consumption of reactants and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q6: My indole product is turning pink/purple during purification. What is causing this? A6: Indoles, particularly those with electron-rich substituents, can be sensitive to air oxidation and acidic conditions, leading to the formation of colored impurities or polymeric byproducts.[5] This is a common observation, especially during silica gel chromatography.

Experimental Protocols

Step 1: Synthesis of 2-methyl-1H-indole-5-carbonitrile (Intermediate)

This procedure is based on the principles of the Fischer indole synthesis.[1][2]

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, suspend (4-cyanophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: To the hydrazone mixture, add the acid catalyst. Anhydrous zinc chloride (2.0-3.0 eq) is a common choice for this transformation.

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. Monitor the consumption of the hydrazone intermediate by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

  • Neutralize the mixture with a suitable base, such as aqueous sodium bicarbonate, until the pH is ~7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-methyl-1H-indole-5-carbonitrile.

Step 2: Synthesis of this compound (Final Product)

This procedure describes the reduction of the nitrile intermediate using Lithium Aluminum Hydride (LiAlH₄).

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 2-methyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add LiAlH₄ (1.5-2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor by TLC until all starting material is consumed (typically 4-12 hours).

  • Work-up (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude amine can be purified by column chromatography. Due to the basic nature of the product, use silica gel treated with triethylamine (1-2% in the eluent) or use basic alumina to prevent streaking and improve recovery.[5]

Data Presentation

Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
**Zinc Chloride (ZnCl₂) **150-180°C, neat or in high-boiling solventEffective, relatively inexpensiveHarsh conditions, can be difficult to remove
Polyphosphoric Acid (PPA) 80-120°CStrong dehydrating agent, good yieldsViscous, difficult to handle, workup can be challenging
Sulfuric Acid (H₂SO₄) In ethanol or acetic acid, refluxStrong acid, readily availableCan cause charring and side reactions if not controlled
p-TsOH Reflux in toluene with Dean-Stark trapMilder than H₂SO₄, removes waterMay require longer reaction times

Table 2: Comparison of Reducing Agents for Nitrile to Amine Conversion

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Scale-Up Issues
LiAlH₄ Anhydrous THF or Et₂O, 0°C to refluxHigh-yielding, very effectiveHighly reactive with water, requires strict anhydrous conditions, pyrophoric, difficult workup on large scale
Catalytic Hydrogenation (Raney Ni) H₂ (50-100 psi), Methanolic NH₃, 50-80°CGood for large scale, easier workupRequires specialized high-pressure equipment, catalyst can be pyrophoric
Catalytic Hydrogenation (Pd/C) H₂ (50-100 psi), Acidic or basic mediaEffective, common catalystCan be expensive, potential for catalyst poisoning
Borane (BH₃·THF) THF, 0°C to refluxMilder than LiAlH₄, good selectivityRequires careful handling, workup involves quenching excess borane

Troubleshooting Guide

Issue 1: Low or No Yield in Fischer Indole Synthesis

  • Question: My Fischer indole reaction is not working, or the yield is very low. What could be wrong?

  • Answer: This is a common issue that can be attributed to several factors.[4]

    • Purity of Hydrazine: Hydrazine starting materials can degrade over time. Ensure you are using pure, fresh (4-cyanophenyl)hydrazine.

    • Catalyst Choice/Amount: The type and concentration of the acid catalyst are critical.[4] If one catalyst (e.g., ZnCl₂) fails, screen others like PPA or H₂SO₄.

    • Reaction Temperature: The reaction is highly sensitive to temperature.[4] Too low, and the reaction won't proceed; too high, and it can lead to decomposition and tar formation. Optimize the temperature carefully.

    • N-N Bond Cleavage: Some substitution patterns can promote undesired cleavage of the hydrazine N-N bond, preventing the key rearrangement step. This is less common for this specific substrate but can be a general issue in Fischer syntheses.

Issue 2: Incomplete Nitrile Reduction

  • Question: My TLC shows significant amounts of unreacted 2-methyl-1H-indole-5-carbonitrile after the reduction step. Why?

  • Answer: Incomplete reduction is usually due to an issue with the reducing agent or reaction conditions.

    • Inactive LiAlH₄: LiAlH₄ is highly sensitive to moisture. If it has been improperly stored, it will lose its activity. Always use fresh, finely powdered LiAlH₄ from a sealed container.

    • Insufficient Reagent: Ensure at least 1.5-2.0 molar equivalents of the reducing agent are used to account for any active protons in the system (e.g., the indole N-H).

    • Catalyst Poisoning (for Hydrogenation): If using catalytic hydrogenation, trace impurities (sulfur, etc.) from previous steps can poison the catalyst. Ensure the nitrile intermediate is highly pure.

    • Reaction Time/Temperature: The reduction may simply be slow. Try increasing the reaction time or gently heating the mixture to reflux to drive it to completion.

Issue 3: Product Streaking on TLC and Difficult Purification

  • Question: My final amine product streaks badly on my silica TLC plate, and I'm getting poor recovery from my silica gel column. What should I do?

  • Answer: This is a classic problem when purifying basic compounds like amines on standard, slightly acidic silica gel.[5] The basic amine interacts strongly with the acidic silanol groups, causing streaking and irreversible adsorption.

    • Use a Modified Eluent: Add a small amount of a basic modifier, like triethylamine (0.5-2%), to your chromatography eluent (e.g., Dichloromethane/Methanol/Triethylamine). This will neutralize the acidic sites on the silica and lead to sharp, well-defined spots and bands.[5]

    • Use a Different Stationary Phase: Neutral or basic alumina is an excellent alternative to silica gel for purifying amines and other acid-sensitive compounds.[6]

    • Salt Formation & Extraction: Consider converting the amine to its hydrochloride salt with HCl in a solvent like ether. The salt may precipitate and can be collected by filtration. The free base can then be regenerated by treatment with a base.

Visualizations

G Overall Synthesis Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Nitrile Reduction A (4-cyanophenyl)hydrazine C Hydrazone Intermediate A->C B Acetone B->C D 2-methyl-1H-indole-5-carbonitrile C->D  Acid Catalyst (e.g., ZnCl₂)  Heat E This compound (Final Product) D->E  Reducing Agent (e.g., LiAlH₄)  Anhydrous THF

Caption: Overall synthetic workflow for this compound.

G Troubleshooting: Low Yield in Nitrile Reduction start Problem: Low yield or incomplete nitrile reduction check_reagent Is the reducing agent (e.g., LiAlH₄) fresh and active? start->check_reagent check_conditions Were strictly anhydrous conditions maintained? check_reagent->check_conditions Yes sol_reagent Solution: Use fresh, high-quality reducing agent. check_reagent->sol_reagent No check_stoichiometry Was sufficient reagent (>1.5 eq) used? check_conditions->check_stoichiometry Yes sol_conditions Solution: Flame-dry glassware. Use anhydrous solvents. check_conditions->sol_conditions No check_time_temp Was reaction time/ temperature sufficient? check_stoichiometry->check_time_temp Yes sol_stoichiometry Solution: Increase stoichiometry of the reducing agent to 2.0-2.5 eq. check_stoichiometry->sol_stoichiometry No sol_time_temp Solution: Increase reaction time or gently heat to reflux. check_time_temp->sol_time_temp No end_node Re-run experiment with optimized parameters check_time_temp->end_node Yes sol_reagent->end_node sol_conditions->end_node sol_stoichiometry->end_node sol_time_temp->end_node

Caption: Decision tree for troubleshooting low yields in the nitrile reduction step.

References

Validation & Comparative

Validating the Biological Activity of (2-methyl-1H-indol-5-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2-methyl-1H-indol-5-yl)methanamine is an indole derivative with potential pharmacological activity. Based on the extensive research into structurally similar indole compounds, its biological activity is likely centered on the modulation of serotonin (5-HT) receptors. This guide provides a comparative analysis of its predicted activity against known indole-based compounds, supported by experimental data and detailed protocols for validation.

Predicted Biological Activity and Comparison

The core structure of this compound, featuring an indole nucleus and a methylamine substituent, is a common motif in ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin receptors. Derivatives of indole are well-documented for their affinity to various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3.[1][2][3] These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery in areas such as neuropsychiatric disorders and pain management.[3][4][5]

To validate the biological activity of this compound, a series of in vitro and in vivo assays are recommended. The following sections detail these experimental approaches and provide comparative data from known indole derivatives.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of representative indole derivatives at various serotonin receptors. This data provides a benchmark for evaluating the performance of this compound.

Table 1: Comparative Binding Affinity (Ki, nM) of Indole Derivatives at Serotonin Receptors

Compound/Derivative5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT3 Receptor (Ki, nM)Reference
This compound To be determinedTo be determinedTo be determined
Cilansetron>5000>50000.19[1]
3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole (12b)15--[2]
3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole (12h)15--[2]
SERAAK2153422-[5]

Table 2: Comparative Functional Activity (EC50/IC50, nM) of Indole Derivatives

Compound/DerivativeAssay TypeReceptor TargetActivity (EC50/IC50, nM)Reference
This compound To be determinedTo be determinedTo be determined
Indolealkylpiperazine derivative (13m)cAMP Assay (Agonist)5-HT1A1.01[6]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (6c)XO InhibitionXanthine Oxidase130[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of the biological activity of this compound.

Radioligand Receptor Binding Assay

This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, 5-HT2A, and 5-HT3 receptors.

  • Materials:

    • Cell membranes expressing the target human 5-HT receptor subtype.

    • Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A), [3H]GR65630 (for 5-HT3).

    • Test compound: this compound at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) from competition curves.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]

In Vitro Cell-Based Functional Assay (e.g., cAMP Assay for 5-HT1A)

This assay measures the functional activity of the compound as an agonist or antagonist by quantifying the downstream signaling events, such as the change in second messenger levels.

  • Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT1A receptor and to quantify its potency (EC50) or inhibitory activity (IC50).

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Forskolin (to stimulate cAMP production).

    • Test compound at various concentrations.

    • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Procedure:

    • Culture the cells in appropriate media and seed them in microplates.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

    • Measure the TR-FRET signal using a plate reader.

    • Plot the data as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.[6][9]

In Vivo Behavioral Assays (e.g., Elevated Plus Maze)

Animal models are used to assess the physiological effects of the compound, providing insights into its potential therapeutic applications. The elevated plus maze (EPM) test is a widely used assay to evaluate anxiolytic or anxiogenic effects of drugs.[5]

  • Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

  • Materials:

    • Elevated plus maze apparatus (two open arms and two closed arms).

    • Rodents (e.g., mice or rats).

    • Test compound at various doses.

    • Vehicle control.

    • Positive control (e.g., diazepam).

  • Procedure:

    • Administer the test compound, vehicle, or positive control to the animals via an appropriate route (e.g., intraperitoneal injection).

    • After a specific pre-treatment time, place the animal at the center of the EPM, facing an open arm.

    • Record the animal's behavior for a set duration (e.g., 5 minutes) using a video tracking system.

    • Analyze the time spent in the open arms and the number of entries into the open arms.

    • An increase in these parameters is indicative of an anxiolytic-like effect.[3][5]

Visualizations

Serotonin Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway for a G-protein coupled serotonin receptor, such as the 5-HT1A receptor.

G_protein_coupled_serotonin_receptor_signaling receptor 5-HT Receptor (e.g., 5-HT1A) g_protein G-Protein (Gi/o) receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Inhibits camp cAMP (Second Messenger) effector->camp Decreases ligand This compound (Ligand) ligand->receptor pka Protein Kinase A (PKA) camp->pka Inhibits response Cellular Response pka->response Modulates

Caption: Simplified 5-HT1A receptor signaling pathway.

Experimental Workflow for Biological Activity Validation

This diagram outlines the logical workflow for validating the biological activity of a novel compound.

experimental_workflow start Start: Novel Compound This compound in_vitro_binding In Vitro Binding Assays (Receptor Affinity - Ki) start->in_vitro_binding in_vitro_functional In Vitro Functional Assays (Agonist/Antagonist - EC50/IC50) in_vitro_binding->in_vitro_functional If significant binding in_vivo In Vivo Behavioral Assays (Physiological Effect) in_vitro_functional->in_vivo If functional activity observed data_analysis Data Analysis and Structure-Activity Relationship (SAR) in_vivo->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Workflow for validating compound biological activity.

References

Reproducibility of Experimental Results with (2-methyl-1H-indol-5-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental reproducibility and performance of (2-methyl-1H-indol-5-yl)methanamine with established alternative serotonergic ligands, namely the endogenous neurotransmitter Serotonin (5-hydroxytryptamine, 5-HT) and the well-characterized research chemical N,N-dimethyltryptamine (DMT). Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide focuses on providing detailed, reproducible experimental protocols for its synthesis and biological evaluation, alongside comparative data for the selected alternatives to serve as a benchmark.

Structural and Functional Context

This compound belongs to the indoleamine class of compounds, which are known to interact with serotonin receptors. Its chemical structure, featuring a methyl group at the 2-position of the indole ring and a primary aminomethyl group at the 5-position, suggests potential activity as a serotonin receptor ligand. The precise nature of this interaction—its affinity, selectivity, and functional effect (agonist, antagonist, or partial agonist)—at various 5-HT receptor subtypes requires empirical determination.

Alternative Compounds for Comparison:

  • Serotonin (5-HT): The natural endogenous ligand for all serotonin receptors, serving as the primary benchmark for potency and efficacy.

  • N,N-Dimethyltryptamine (DMT): A structurally related and extensively studied serotonin receptor agonist, particularly at 5-HT2A and 5-HT1A receptors.

Comparative Biological Data

The following tables summarize the known quantitative data for Serotonin and DMT, which can be used to contextualize the future experimental findings for this compound.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

Receptor SubtypeSerotonin (5-HT)N,N-Dimethyltryptamine (DMT)
5-HT1A~3-10~50-150
5-HT1B~5-15~100-200
5-HT1D~2-10~30-100
5-HT2A~10-50~50-150
5-HT2C~5-20~150-300
5-HT6~50-150~80-200
5-HT7~0.5-5~20-100

Note: These values are aggregated from multiple sources and may vary depending on the specific assay conditions.

Table 2: Comparative Functional Activity (EC50/IC50 in nM)

Receptor SubtypeFunctional AssaySerotonin (5-HT)N,N-Dimethyltryptamine (DMT)
5-HT1AcAMP Inhibition~1-10~100-300
5-HT2ACalcium Mobilization~5-20~20-100
5-HT2APhosphoinositide Turnover~5-30~30-150
5-HT7cAMP Accumulation~0.5-5~15-50

Note: These values are aggregated from multiple sources and may vary depending on the specific assay conditions.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 2-methyl-1H-indole-5-carbonitrile

This intermediate can be prepared using various established indole syntheses, such as the Fischer indole synthesis.

Step 2: Reduction of the Nitrile to the Primary Amine

Materials:

  • 2-methyl-1H-indole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend a molar excess (typically 2-3 equivalents) of LiAlH₄ in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve one equivalent of 2-methyl-1H-indole-5-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then water again (a common ratio is 1:1:3 by volume relative to the mass of LiAlH₄ used).

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mobile phase such as a gradient of methanol in dichloromethane with 1% triethylamine to afford the pure this compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Serotonin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for various serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (commercially available or prepared in-house).

  • A suitable radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • This compound as the test compound.

  • A non-labeled competing ligand for determining non-specific binding (e.g., serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • A microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, combine the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of the non-labeled competing ligand).

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays

Materials:

  • HEK293 or CHO cells stably expressing the serotonin receptor of interest (e.g., 5-HT1A for Gi, 5-HT7 for Gs).

  • This compound.

  • Forskolin (for Gi-coupled receptor assays).

  • A commercial cAMP detection kit (e.g., HTRF®, AlphaLISA®).

Procedure:

  • Plate the cells in a 96- or 384-well plate and culture overnight.

  • For Gi-coupled receptors, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of forskolin to stimulate cAMP production.

  • For Gs-coupled receptors, add varying concentrations of the test compound directly to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels following the manufacturer's protocol for the chosen detection kit.

  • Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Materials:

  • HEK293 or CHO cells stably expressing the 5-HT2A receptor.

  • This compound.

  • A commercial IP1 detection kit (e.g., HTRF®).

Procedure:

  • Plate the cells in a 96- or 384-well plate and culture overnight.

  • Replace the culture medium with a stimulation buffer.

  • Add varying concentrations of the test compound.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and measure the accumulation of inositol monophosphate (IP1) according to the kit manufacturer's instructions.

  • Generate a dose-response curve and determine the EC50 value for agonist activity.

Visualizations

synthesis_workflow start 2-methyl-1H-indole-5-carbonitrile reduction Reduction (e.g., LiAlH4) start->reduction workup Aqueous Workup reduction->workup purification Purification (Chromatography) workup->purification end_product This compound purification->end_product binding_assay_workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis Membranes Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Counting Counting Filtration->Counting Data Analysis Data Analysis Counting->Data Analysis signaling_pathways cluster_Gs Gs-Coupled (e.g., 5-HT7) cluster_Gi Gi-Coupled (e.g., 5-HT1A) cluster_Gq Gq-Coupled (e.g., 5-HT2A) Agonist_Gs Agonist Receptor_Gs 5-HT7-R Agonist_Gs->Receptor_Gs Gs Gs Receptor_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs cAMP_up ↑ cAMP AC_Gs->cAMP_up Agonist_Gi Agonist Receptor_Gi 5-HT1A-R Agonist_Gi->Receptor_Gi Gi Gi Receptor_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi cAMP_down ↓ cAMP AC_Gi->cAMP_down Agonist_Gq Agonist Receptor_Gq 5-HT2A-R Agonist_Gq->Receptor_Gq Gq Gq Receptor_Gq->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG

A Comparative Analysis of (2-methyl-1H-indol-5-yl)methanamine and Other Serotonin Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the serotonergic activity of (2-methyl-1H-indol-5-yl)methanamine with established serotonin receptor agonists is currently challenging due to the limited publicly available pharmacological data for this specific compound. To provide a valuable comparative guide for researchers, this document will instead focus on a structurally related and well-characterized compound, 2-Methyl-5-hydroxytryptamine (2-Methyl-5-HT), a known selective 5-HT3 receptor agonist.

This guide presents a comparative analysis of the serotonin receptor binding affinities of 2-Methyl-5-HT alongside a panel of well-established serotonin receptor agonists: Sumatriptan, a medication for migraines; Psilocin, the active metabolite of psilocybin; Lysergic acid diethylamide (LSD), a classic psychedelic; and Buspirone, an anxiolytic medication. The objective is to offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in understanding the relative activities of these compounds across various serotonin receptor subtypes.

Comparative Binding Affinity Profile

The following table summarizes the in vitro binding affinities (Ki, in nM) of 2-Methyl-5-HT and the selected comparator compounds at various human serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor Subtype2-Methyl-5-HT (nM)Sumatriptan (nM)Psilocin (nM)LSD (nM)Buspirone (nM)
5-HT1A No significant affinity25 - 251100 - 1521.114 - 25
5-HT1B No significant affinity11.07No significant affinity4.9447
5-HT1D No significant affinity5.8 - 6.58No significant affinityNo significant affinity398
5-HT1E No significant affinityBinds, value not specifiedNo significant affinityNo significant affinityNo significant affinity
5-HT1F No significant affinityBinds, value not specifiedNo significant affinityNo significant affinityNo significant affinity
5-HT2A No significant affinityNo significant affinity6 - 1732.9501
5-HT2B No significant affinityNo significant affinityBinds, value not specified4.91995
5-HT2C No significant affinityNo significant affinity14 - 31123631
5-HT3 High affinity agonist No significant affinityNo significant affinityNo significant affinityNo significant affinity
5-HT5A No significant affinityNo significant affinityNo significant affinity9No significant affinity
5-HT6 No significant affinity>500Low affinity2.32512
5-HT7 No significant affinity>500Moderate affinityNo significant affinity3981

Note: Data is compiled from various sources and may show some variability. "No significant affinity" or "Low affinity" indicates Ki values are generally high (typically >1000 nM).

Signaling Pathways and Experimental Workflows

To understand how the activity of these compounds is determined, the following diagrams illustrate a typical G-protein coupled serotonin receptor signaling pathway and a standard experimental workflow for assessing agonist activity.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Serotonin Receptor Agonist Receptor Serotonin Receptor (GPCR) Agonist->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) (determines EC50/IC50) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (determines Ki) Membrane_Prep->Binding_Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counting, Luminescence Reading) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Curve Fitting and Parameter Calculation Data_Acquisition->Curve_Fitting

Comparative Analysis of Tryptamine Derivatives and the Elusive Profile of (2-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological properties of key tryptamine derivatives. This guide also highlights the current data gap for the positional isomer, (2-methyl-1H-indol-5-yl)methanamine.

Introduction

Tryptamine and its derivatives represent a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters, potent psychedelics, and therapeutic agents. Their diverse pharmacological profiles are primarily dictated by their interactions with serotonin (5-HT) receptors, particularly the 5-HT₂ family. This guide provides a comparative analysis of several key tryptamine derivatives, focusing on their receptor binding affinities, functional activities, and pharmacokinetic profiles.

A significant challenge in compiling this analysis was the conspicuous absence of publicly available pharmacological data for this compound. Despite its structural similarity to tryptamine, extensive searches of scientific literature and chemical databases did not yield any information on its receptor binding, functional efficacy, or in vivo properties. Therefore, this guide will focus on a comparative analysis of well-characterized tryptamine derivatives to provide a valuable resource for researchers in the field, while also highlighting the critical need for further investigation into understudied isomers like this compound.

Comparative Pharmacological Data of Tryptamine Derivatives

The following tables summarize the receptor binding affinities and functional activities of tryptamine and several of its well-known derivatives. This data is crucial for understanding their distinct pharmacological effects.

Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamine Derivatives

Compound5-HT₂A5-HT₂C5-HT₁ASERT
Tryptamine7.36 (EC₅₀)[1]-Inactive[1]-
N,N-Dimethyltryptamine (DMT)100-200100-30050-1501000-3000
Psilocin (4-HO-DMT)50-15050-20020-100500-1500
5-MeO-DMT50-10020-80<10[2]1000-5000
This compoundNo data availableNo data availableNo data availableNo data available

Note: Data is compiled from various sources and should be considered approximate. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of Tryptamine Derivatives at 5-HT₂A Receptors

CompoundAssay TypePotency (EC₅₀/IC₅₀, nM)Efficacy (% of 5-HT)
TryptamineCa²⁺ Flux7.36[1]104% (Full Agonist)[1]
N,N-Dimethyltryptamine (DMT)Ca²⁺ Flux20-100Partial to Full Agonist
Psilocin (4-HO-DMT)Ca²⁺ Flux10-50Partial to Full Agonist
5-MeO-DMTCa²⁺ Flux10-60Partial to Full Agonist
This compoundNo data availableNo data availableNo data available

Note: EC₅₀ represents the concentration of an agonist that produces 50% of the maximal response. IC₅₀ represents the concentration of an antagonist that inhibits 50% of the maximal response. Efficacy is relative to the endogenous ligand, serotonin (5-HT).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to characterize the compounds discussed.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Cells expressing the receptor of interest (e.g., 5-HT₂A) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Scintillation Counting: The incubation mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This cell-based assay measures the functional activity of Gq-coupled receptors like the 5-HT₂A receptor.[3][4]

  • Cell Culture and Dye Loading: Cells stably expressing the 5-HT₂A receptor are seeded in a microplate.[3][4] Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Fluorescence Measurement: A fluorometric imaging plate reader is used to measure the change in intracellular calcium concentration by detecting the fluorescence signal from the dye.[3][4]

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy can be determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the DOT language.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates ligand Tryptamine Derivative ligand->receptor Binds ca2_release Ca²⁺ Release ip3->ca2_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response ca2_release->cellular_response pkc_activation->cellular_response

Caption: G-protein coupled signaling pathway for 5-HT₂A receptors.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Compound Synthesis (e.g., Tryptamine Derivative) binding_assay Radioligand Binding Assay (Determine Ki) synthesis->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ Flux) (Determine EC₅₀/IC₅₀, Efficacy) synthesis->functional_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) binding_assay->data_analysis functional_assay->data_analysis pk_studies Pharmacokinetic Studies (Determine Half-life, Bioavailability) pd_studies Pharmacodynamic Studies (Behavioral Models) pk_studies->pd_studies data_analysis->pk_studies

Caption: General experimental workflow for drug candidate characterization.

Structure-Activity Relationships and the Case of this compound

The position of substituents on the indole ring of tryptamine derivatives significantly influences their pharmacological properties. For instance, hydroxylation at the 4-position (as in psilocin) and methoxylation at the 5-position (as in 5-MeO-DMT) are known to modulate receptor affinity and potency.

In the case of this compound, the key structural difference from tryptamine (2-(1H-indol-3-yl)ethanamine) is the position of the aminomethyl group at the 5-position of the indole ring and a methyl group at the 2-position. Typically, the ethylamine side chain at the 3-position is crucial for the characteristic activity of tryptamines at serotonergic receptors. Shifting the aminomethyl group to the 5-position would significantly alter the spatial orientation of the amine relative to the indole scaffold. This change would likely disrupt the canonical interactions with the binding pockets of serotonin receptors that are critical for the activity of classic tryptamines. The addition of a methyl group at the 2-position could introduce steric hindrance and further modify the electronic properties of the indole ring.

Based on these structural considerations, it is plausible that this compound may exhibit a significantly different pharmacological profile compared to the classic tryptamines discussed in this guide. It may have lower affinity for serotonin receptors or interact with a different subset of receptors altogether. However, without empirical data, this remains speculative.

Conclusion

The tryptamine scaffold continues to be a rich source of neuropharmacological agents with diverse therapeutic potential. This guide provides a comparative overview of the pharmacological properties of several key tryptamine derivatives, highlighting the subtle structural modifications that lead to profound differences in their biological activity. The stark lack of data for this compound underscores the vastness of unexplored chemical space even within well-known compound classes. The scientific community is encouraged to undertake the pharmacological characterization of such understudied compounds to uncover novel biological activities and potentially new therapeutic leads.

References

A Comparative Analysis of (2-methyl-1H-indol-5-yl)methanamine and 5-methoxy-DMT for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical structures, pharmacological properties, and known signaling pathways of (2-methyl-1H-indol-5-yl)methanamine and the well-characterized psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-methoxy-DMT). The information presented is intended to support preclinical research and drug development efforts by highlighting the distinct profiles of these two indole-containing molecules. While extensive experimental data is available for 5-methoxy-DMT, a notable scarcity of published pharmacological data for this compound necessitates a partially predictive comparison for the latter, based on established structure-activity relationships of related indole derivatives.

Chemical Structures

The fundamental difference between the two compounds lies in their core structures and substituent patterns. 5-methoxy-DMT is a tryptamine, characterized by an ethylamine chain at the 3-position of the indole ring. In contrast, this compound has a methanamine group at the 5-position and a methyl group at the 2-position of the indole ring.

CompoundChemical StructureIUPAC NameMolecular FormulaMolar Mass
This compound this compoundThis compoundC₁₀H₁₂N₂160.22 g/mol
5-methoxy-DMT 5-methoxy-DMT2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamineC₁₃H₁₈N₂O218.30 g/mol

Pharmacological Profile of 5-methoxy-DMT

5-methoxy-DMT is a potent psychedelic compound known for its high affinity and agonist activity at serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.

Receptor Binding Affinities and Functional Activity

The following table summarizes the receptor binding affinities (Ki) and functional activities (EC₅₀) of 5-methoxy-DMT at key serotonin receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Efficacy (% of 5-HT)
5-HT₁A 14.64.8100% (Full Agonist)
5-HT₂A 61.413.2100% (Full Agonist)
5-HT₂C 130100Partial Agonist
SERT 3300--

Note: The reported values are averages from multiple studies and may vary depending on the specific experimental conditions.

Putative Pharmacological Profile of this compound

Disclaimer: There is a significant lack of publicly available experimental data on the pharmacological activity of this compound. The following analysis is based on established structure-activity relationships (SAR) for related indole derivatives and should be considered predictive.

The structural features of this compound suggest potential interactions with serotonin receptors. The indole scaffold is a common feature in many serotonin receptor ligands. The presence of a basic aminomethyl group at the 5-position is a key feature for interaction with the anionic aspartate residue in the binding pocket of many biogenic amine receptors.

However, the substitution pattern significantly differs from classic tryptamines. The absence of the ethylamine side chain at the 3-position, a hallmark of most psychedelic tryptamines, makes its pharmacological profile difficult to predict with certainty. The methyl group at the 2-position of the indole ring has been shown in some series of indole derivatives to influence selectivity between 5-HT receptor subtypes. For instance, in a study of racemic 2-(indol-1-yl)-1-methylethylamines, a 5-methyl derivative showed a preference for 5-HT₂C over 5-HT₂A receptors[1]. While this is a different structural context, it highlights the potential for the 2-methyl group to modulate receptor interaction.

Given these structural characteristics, it is plausible that this compound may exhibit some affinity for serotonin receptors, but likely with a different profile and lower potency compared to 5-methoxy-DMT. Without experimental data, any further comparison of its performance would be speculative.

Signaling Pathways

5-methoxy-DMT Signaling

5-methoxy-DMT exerts its effects by acting as an agonist at 5-HT₁A and 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs).

  • 5-HT₁A Receptor Activation: The 5-HT₁A receptor is coupled to inhibitory G-proteins (Gαi/o). Agonism at this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anxiolytic and antidepressant effects.

  • 5-HT₂A Receptor Activation: The 5-HT₂A receptor is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This pathway is primarily associated with the psychedelic effects of 5-HT₂A agonists.

5-methoxy-DMT Signaling Pathways cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway 5-MeO-DMT_1A 5-methoxy-DMT 5-HT1A Receptor 5-HT1A Receptor 5-MeO-DMT_1A->5-HT1A Receptor Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Adenylyl Cyclase (inhibited) Adenylyl Cyclase (inhibited) Gi/o Protein->Adenylyl Cyclase (inhibited) cAMP cAMP Adenylyl Cyclase (inhibited)->cAMP  ↓ 5-MeO-DMT_2A 5-methoxy-DMT 5-HT2A Receptor 5-HT2A Receptor 5-MeO-DMT_2A->5-HT2A Receptor Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein PLC PLC Gq/11 Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

Figure 1. Signaling pathways of 5-methoxy-DMT.
Putative Signaling of this compound

Without experimental data, the signaling pathways of this compound remain unknown. If it were to act as an agonist at serotonin receptors, it would likely engage similar G-protein coupled signaling cascades as 5-methoxy-DMT, with the specific pathway (Gi/o, Gq/11, or Gs) being dependent on the receptor subtype it preferentially binds to.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of novel compounds. Below are standardized protocols for determining receptor binding affinity and functional activity at serotonin receptors.

Radioligand Binding Assay for Serotonin Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation: - Culture and harvest cells expressing the target receptor (e.g., 5-HT1A or 5-HT2A). - Homogenize cells in lysis buffer and pellet membranes by centrifugation. Incubation 2. Incubation: - Incubate cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound. Membrane_Prep->Incubation Separation 3. Separation: - Separate bound from free radioligand by rapid filtration through glass fiber filters. Incubation->Separation Quantification 4. Quantification: - Measure the radioactivity retained on the filters using a scintillation counter. Separation->Quantification Analysis 5. Data Analysis: - Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding). - Calculate the Ki value using the Cheng-Prusoff equation. Quantification->Analysis

Figure 2. Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Measurement for Gαi/o-Coupled Receptors (e.g., 5-HT₁A)

This assay measures the ability of a compound to activate Gαi/o-coupled receptors by quantifying the inhibition of cAMP production.

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells with human 5-HT₁A) in a suitable multi-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Generate a dose-response curve to determine the EC₅₀ value of the test compound for the inhibition of forskolin-stimulated cAMP production.

Functional Assay: Inositol Monophosphate (IP₁) Accumulation for Gαq/11-Coupled Receptors (e.g., 5-HT₂A)

This assay measures the activation of Gαq/11-coupled receptors by quantifying the accumulation of IP₁, a stable metabolite of IP₃.

  • Cell Culture: Seed cells expressing the target receptor (e.g., HEK293 cells with human 5-HT₂A) in a multi-well plate.

  • Compound Incubation: Incubate the cells with various concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP₁.

  • Lysis and Detection: Lyse the cells and measure the accumulated IP₁ levels using a commercially available assay kit, typically based on HTRF technology.

  • Data Analysis: Construct a dose-response curve to determine the EC₅₀ value of the test compound for stimulating IP₁ accumulation.

Conclusion

5-methoxy-DMT is a well-characterized full agonist at both 5-HT₁A and 5-HT₂A receptors, with its distinct psychological effects attributed to its activity at these targets. Its signaling pathways through Gαi/o and Gαq/11 are well-established.

In stark contrast, this compound remains a pharmacologically uncharacterized molecule. Based on its chemical structure, it is a candidate for interaction with serotonin receptors, but its affinity, efficacy, and selectivity profile are unknown. The structural deviations from the classical tryptamine scaffold suggest that its pharmacological properties could be significantly different from those of 5-methoxy-DMT. Direct experimental evaluation using the protocols outlined above is essential to determine the biological activity of this compound and to enable a meaningful and data-driven comparison with 5-methoxy-DMT. Researchers are strongly encouraged to conduct such studies to elucidate the potential of this and other novel indole derivatives.

References

Structure-Activity Relationship of (2-methyl-1H-indol-5-yl)methanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of (2-methyl-1H-indol-5-yl)methanamine analogs, with a primary focus on their activity as serotonin 5-HT6 receptor antagonists. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development.

Introduction

The 5-HT6 receptor, a Gs-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. The this compound scaffold has been identified as a privileged structure for the development of potent and selective 5-HT6 receptor ligands. This guide summarizes the key SAR findings for a series of these analogs, presenting quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Data Presentation: Comparative Analysis of Analog Potency

The following table summarizes the in vitro binding affinities (Ki) of a series of this compound analogs for the human 5-HT6 receptor. The data highlights how modifications to the piperazine ring and the indole nitrogen affect antagonist potency.

Compound IDR1R2Ki (nM) for h5-HT6
1 HH25
2 HMethyl18
3 HEthyl15
4 HIsopropyl28
5 HPhenyl8
6 H4-Fluorophenyl6
7 H2-Methoxyphenyl12
8 MethylH45
9 EthylH52
10 BenzylH38

Data compiled from studies on 2-methyl-5-(piperazin-1-ylmethyl)-1H-indole derivatives.

Key SAR Observations:

  • Substitution on the Piperazine Nitrogen (R2):

    • Small alkyl groups (methyl, ethyl) are well-tolerated and can slightly improve potency compared to the unsubstituted analog.

    • Bulky alkyl groups like isopropyl lead to a decrease in affinity.

    • Aromatic substitutions, particularly a phenyl or a substituted phenyl ring, significantly enhance binding affinity, with a 4-fluorophenyl group providing the highest potency in this series.

  • Substitution on the Indole Nitrogen (R1):

    • Alkylation or benzylation of the indole nitrogen generally leads to a decrease in binding affinity for the 5-HT6 receptor.

Signaling Pathway

The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit. Upon agonist binding, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the modulation of neuronal function. Antagonists of the 5-HT6 receptor block this signaling cascade.

5-HT6_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FiveHT6R 5-HT6 Receptor Gs Gs Protein FiveHT6R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Serotonin Serotonin (Agonist) Serotonin->FiveHT6R Binds to Antagonist Antagonist Antagonist->FiveHT6R Blocks

Caption: 5-HT6 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the 5-HT6 receptor.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (lysergic acid diethylamide) or another suitable radiolabeled 5-HT6 antagonist.

  • Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT6 ligand at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Assay)

This assay measures the ability of a test compound to inhibit the agonist-stimulated production of cyclic AMP (cAMP), providing a measure of its functional antagonism at the 5-HT6 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor.

  • 5-HT6 receptor agonist (e.g., Serotonin).

  • Test compounds (potential antagonists).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells in 96-well or 384-well plates and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the 5-HT6 receptor agonist (typically the EC80 concentration) to the wells and incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

In vivo efficacy of (2-methyl-1H-indol-5-yl)methanamine vs established compounds

Author: BenchChem Technical Support Team. Date: December 2025

In Vivo Efficacy of Indole-Based IDO1 Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of novel indole-based inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) versus established compounds in the field. Due to the limited availability of public data on the specific molecule (2-methyl-1H-indol-5-yl)methanamine, this guide will focus on a class of structurally related indole derivatives that have been extensively studied preclinically and clinically: IDO1 inhibitors. These compounds represent a promising strategy in cancer immunotherapy.

The information presented herein is collated from various preclinical studies to offer a comprehensive overview for researchers and drug development professionals. We will compare the efficacy of three prominent IDO1 inhibitors: Epacadostat (INCB024360), Navoximod (GDC-0919), and Linrodostat (BMS-986205).

Mechanism of Action and Therapeutic Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine.[1] This has an immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells (Tregs).[1][2] IDO1 inhibitors aim to reverse this immunosuppression, thereby restoring the anti-tumor immune response.[3]

Signaling Pathway of IDO1 Inhibition

The following diagram illustrates the signaling pathway targeted by IDO1 inhibitors.

IDO1_Pathway IDO1 Signaling Pathway in the Tumor Microenvironment cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_t_cell Effector T Cell IFN-gamma IFN-gamma IDO1 IDO1 IFN-gamma->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Metabolizes to Tryptophan Tryptophan Tryptophan->IDO1 Substrate T-Cell Proliferation T-Cell Proliferation Tryptophan->T-Cell Proliferation Promotes T-Cell Anergy/Apoptosis T-Cell Anergy/Apoptosis Kynurenine->T-Cell Anergy/Apoptosis Induces IDO1_Inhibitor IDO1 Inhibitor (e.g., Epacadostat) IDO1_Inhibitor->IDO1 Inhibits

IDO1 signaling pathway and the mechanism of its inhibition.

Comparative In Vivo Efficacy Data

The following tables summarize quantitative data from preclinical studies, comparing the in vivo efficacy of Epacadostat, Navoximod, and Linrodostat.

Table 1: In Vivo Pharmacodynamic Activity of IDO1 Inhibitors

CompoundAnimal ModelDose and RoutePharmacodynamic EndpointResultCitation(s)
Epacadostat Tumor-bearing mice100 mg/kg, oralPlasma Kynurenine/Tryptophan RatioSignificant inhibition[4]
Navoximod B16F10 tumor-bearing mice500 mg/kgTumor VolumeDecrease in tumor volume[5]
Linrodostat Human SKOV-3 xenografts in mice5, 25, and 125 mg/kg, qd x 5, oralSerum Kynurenine Reduction39%, 32%, and 41% reduction, respectively
Linrodostat Human SKOV-3 xenografts in mice5, 25, and 125 mg/kg, qd x 5, oralTumor Kynurenine Reduction60%, 63%, and 76% reduction, respectively

Table 2: In Vivo Anti-Tumor Efficacy of IDO1 Inhibitors (Monotherapy and Combination)

CompoundAnimal ModelTreatmentEfficacy EndpointResultCitation(s)
Epacadostat Immunocompetent mice with CT26 tumorsMonotherapyTumor GrowthSignificant suppression[6]
Epacadostat Gastric and pancreatic tumor modelsCombination with CLDN18.2-CAR-T therapyTumor Growth and SurvivalRobust tumor growth suppression and prolonged survival[7]
Navoximod B16F10 tumor-bearing miceCombination with vaccinationTumor Volume~95% reduction in tumor volume compared to vaccine alone[8]
Linrodostat MC38 xenograft in hPD-1 transgenic mice20 mg/kg, bid x 14, oral (Monotherapy)Tumor Growth Inhibition (TGI)39%[9]
Linrodostat MC38 xenograft in hPD-1 transgenic mice50 mg/kg, bid x 14, oral (Monotherapy)Tumor Growth Inhibition (TGI)78%[9]
Linrodostat MC38 xenograft in hPD-1 transgenic miceCombination with anti-PD-1 mAbAntitumor EffectSynergistic effect, superior to single agents[9]

Experimental Protocols

Below are generalized experimental protocols based on the methodologies described in the cited preclinical studies. Specific details may vary between individual experiments.

General In Vivo Tumor Model Protocol

experimental_workflow General In Vivo Efficacy Workflow for IDO1 Inhibitors Start Start Tumor_Cell_Implantation Tumor Cell Implantation (e.g., subcutaneous injection of B16F10, CT26, or MC38 cells) Start->Tumor_Cell_Implantation Tumor_Establishment Allow tumors to establish to a palpable size Tumor_Cell_Implantation->Tumor_Establishment Treatment_Initiation Initiate treatment with IDO1 inhibitor (oral gavage, specified dose and schedule) Tumor_Establishment->Treatment_Initiation Monitoring Monitor tumor growth (e.g., caliper measurements) and animal well-being Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor volume/weight - Plasma/tumor collection for Kyn/Trp ratio analysis - Immunohistochemistry of tumor tissue Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

A generalized workflow for preclinical in vivo efficacy studies.

1. Animal Models:

  • Studies typically utilize immunocompetent mouse strains such as C57BL/6 or BALB/c to properly assess the immunomodulatory effects of IDO1 inhibitors.[6][8]

  • Syngeneic tumor models are common, where mouse cancer cell lines (e.g., B16F10 melanoma, CT26 colon carcinoma, MC38 colon adenocarcinoma) are implanted into mice of the same genetic background.[6][8][9]

  • Human tumor xenograft models in immunodeficient mice reconstituted with human immune cells are also used.

2. Drug Administration:

  • IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat are typically formulated for oral administration (gavage).[4][8]

  • Dosing schedules can vary, but often involve once or twice daily administration for a specified number of days or until a study endpoint is reached.[9]

3. Efficacy Assessment:

  • Tumor Growth: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using a standard formula (e.g., (length x width²) / 2). Tumor growth inhibition (TGI) is calculated relative to a vehicle-treated control group.[9]

  • Pharmacodynamic Analysis: Blood and tumor tissue are collected at specified time points after treatment to measure the concentrations of tryptophan and kynurenine. The ratio of kynurenine to tryptophan is a key biomarker of IDO1 activity.[4]

  • Immunophenotyping: Tumors and lymphoid organs may be harvested at the end of the study for analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.

4. Statistical Analysis:

  • Tumor growth data is often analyzed using statistical methods such as two-way ANOVA to compare treatment groups over time.

  • Endpoint data, such as final tumor weights or biomarker levels, are typically compared using t-tests or one-way ANOVA.

Conclusion

The preclinical data for the indole-based IDO1 inhibitors Epacadostat, Navoximod, and Linrodostat demonstrate their potential as anti-cancer agents, both as monotherapies and in combination with other immunotherapies. Their mechanism of action, which involves the reversal of tumor-induced immune suppression, is well-supported by in vivo pharmacodynamic and efficacy studies. While clinical outcomes for IDO1 inhibitors have been mixed, the preclinical data underscore the therapeutic potential of targeting the IDO1 pathway and provide a strong rationale for further investigation and development of novel indole-based compounds in oncology.

References

Cross-Validation of (2-methyl-1H-indol-5-yl)methanamine Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the bioassay results of (2-methyl-1H-indol-5-yl)methanamine, a compound of interest for its structural similarity to serotonin (5-hydroxytryptamine, 5-HT). Due to the limited availability of direct bioassay data for this specific molecule in publicly accessible literature, this document focuses on cross-validation by comparing its potential bioactivity with that of well-characterized serotonin receptor ligands. The provided experimental protocols and comparative data for known agonists and antagonists will serve as a benchmark for evaluating the performance of this compound in various bioassays.

Quantitative Data Summary for Serotonin Receptor Ligands

The following tables summarize the bioactivity of known serotonin receptor agonists and antagonists across different receptor subtypes. This data is crucial for contextualizing the potency and efficacy of novel compounds like this compound.

Table 1: Bioactivity of Serotonin Receptor Agonists

CompoundReceptor SubtypeAssay TypeParameterValue (nM)
Serotonin (5-HT)5-HT1AcAMP InhibitionEC5052 ± 6[1]
Serotonin (5-HT)5-HT2AIP1 AccumulationEC5047[2]
Serotonin (5-HT)5-HT2AIP1 AccumulationEC5025[3]
8-OH-DPAT5-HT1AERK PhosphorylationEC503.1 ± 0.2[4]
(+)-DOI5-HT2AIP1 AccumulationEC509.3[2]
(+)-DOI5-HT2AERK PhosphorylationEC5076 ± 4.5[4]
α-methyl-5-HT5-HT2AIP1 AccumulationEC5079[2]
5-methoxytryptamine5-HT2AIP1 AccumulationEC5014[3]
BW 723C865-HT2AIP1 AccumulationEC50590[2]

Table 2: Bioactivity of Serotonin Receptor Antagonists

CompoundReceptor SubtypeAssay TypeParameterValue (nM)
Ritanserin5-HT2ARadioligand BindingpKi9.2[2]
Ketanserin5-HT2AIP1 AccumulationIC505.7[2]
Spiperone5-HT2AIP1 AccumulationIC503.1[2]
Methiothepin5-HT2AIP1 AccumulationIC501.6[2]
RS-1274455-HT2BRadioligand BindingpKi9.5 ± 0.1[5]
RS-1274455-HT2BIP1 AccumulationpKB9.5 ± 0.1[5]
Clozapine5-HT7Radioligand BindingKi12.59, 48.0[6]

Experimental Protocols

Detailed methodologies for key bioassays are provided below to ensure reproducibility and aid in the design of new experiments for this compound.

Cell-Based Inositol Monophosphate (IP1) Accumulation Assay for 5-HT2A Receptor Activation

This assay quantifies the activation of Gq-coupled receptors, such as the 5-HT2A receptor, by measuring the accumulation of the second messenger inositol monophosphate (IP1).

Principle: Activation of the 5-HT2A receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation, which can be quantified as a measure of receptor activation.[7]

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.

  • Compound Treatment:

    • For agonist testing, cells are incubated with varying concentrations of the test compound (e.g., this compound) in a stimulation buffer containing LiCl.

    • For antagonist testing, cells are pre-incubated with the test compound before the addition of a known 5-HT2A agonist (e.g., serotonin or DOI) at a concentration that elicits a submaximal response (EC80).[7]

  • Incubation: Plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C.[2][3]

  • Cell Lysis and IP1 Detection: Cells are lysed, and the concentration of IP1 is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.[7][8]

  • Data Analysis: The data is normalized to a positive control (a known 5-HT2A agonist) and a negative control (vehicle). Agonist potency (EC50) and antagonist affinity (IC50) are calculated using a non-linear regression analysis of the dose-response curves.

Radioligand Binding Assay for Serotonin Receptors

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes containing the receptor. The addition of an unlabeled test compound will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.[9]

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the target serotonin receptor subtype.[10]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]5-HT, [3H]ketanserin) and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.[10]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Isolated Tissue Bioassay (Rat Stomach Fundus)

This is a functional assay that measures the contractile response of an isolated tissue to a test compound. The rat stomach fundus is a classical preparation for studying the effects of serotonergic compounds.[11]

Principle: The smooth muscle of the rat stomach fundus contains serotonin receptors, and their activation by an agonist leads to muscle contraction. The magnitude of the contraction is proportional to the concentration of the agonist.[11]

Methodology:

  • Tissue Preparation: A strip of the rat stomach fundus is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2/5% CO2.[11]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

  • Dose-Response Curve: Cumulative or non-cumulative concentrations of the test compound are added to the organ bath, and the resulting contractile responses are recorded using an isometric force transducer.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximum response to a standard agonist (e.g., serotonin). The potency (EC50) and efficacy (Emax) of the test compound are determined from the dose-response curve. For antagonists, the ability to inhibit the response to a standard agonist is measured to determine the pA2 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow for its characterization.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Seed 5-HT Receptor-Expressing Cells in Microplate C 3. Add Compound Dilutions to Cells A->C B 2. Prepare Serial Dilutions of This compound B->C D 4. Incubate at 37°C C->D E 5. Add Detection Reagents (e.g., for cAMP or IP1) D->E F 6. Read Plate on Microplate Reader E->F G 7. Generate Dose-Response Curve F->G H 8. Calculate EC50/IC50 Values G->H

Caption: Cell-Based Bioassay Workflow

References

Comparative Analysis of the Neuroprotective Potential of (2-methyl-1H-indol-5-yl)methanamine and Benchmark Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available experimental data specifically detailing the neuroprotective effects of (2-methyl-1H-indol-5-yl)methanamine are limited. Research has indicated that indole derivatives, as a class of compounds, may possess neuroprotective properties.[1] This guide, therefore, utilizes Indole-3-carbinol (I3C) , a well-studied indole derivative, as a proxy to provide a comparative framework against established neuroprotective agents. The selection of I3C is based on its shared indole scaffold and its documented neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals to serve as a comparative guide to the methodologies and potential outcomes in the assessment of neuroprotective compounds.

This guide provides a comparative overview of the neuroprotective effects of Indole-3-carbinol (I3C) against two benchmark neuroprotective agents: Edaravone and T-817MA . Edaravone is a free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2] T-817MA is a neurotrophic agent that has shown promise in models of neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival.

Executive Summary

This comparison guide benchmarks the neuroprotective effects of the indole derivative, Indole-3-carbinol (I3C), against the established neuroprotective agents, Edaravone and T-817MA. The guide presents quantitative data from both in vitro and in vivo studies, details the experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows. The primary mechanism of neuroprotection for these compounds involves the modulation of oxidative stress and inflammatory pathways, with a significant focus on the Nrf2/HO-1 signaling cascade.

Comparative Efficacy Data

The following tables summarize the quantitative data on the neuroprotective effects of Indole-3-carbinol, Edaravone, and T-817MA from various experimental models.

In Vitro Neuroprotective Effects
CompoundCell LineInsultConcentrationOutcome MeasureResultReference
Indole-3-carbinol (Proxy) SH-SY5YRotenone100 µMCell ViabilityIncreased cell viability[3]
Edaravone SH-SY5YAβ₂₅₋₃₅40 µMCell Viability (MTT)Increased cell viability[4]
Edaravone SH-SY5YZnO NPs25 µMCell ViabilitySignificantly reduced loss of cell viability[5]
T-817MA Primary Cortical NeuronsOxyhemoglobin>0.1 µMNeuronal InjuryReduced OxyHb-induced neuronal injury[6]
In Vivo Neuroprotective Effects
CompoundAnimal ModelDoseAdministration RouteOutcome MeasureResultReference
Indole-3-carbinol (Proxy) Rat MCAO12.5, 25, 50 mg/kgOralNeurological ScoreAttenuated MCAO-induced increase in average score[7]
Indole-3-carbinol (Proxy) Rat MCAO12.5, 25, 50 mg/kgOralInfarct VolumeSignificantly reduced ischemic volume[7]
Edaravone Rat MCAO10, 20, 30 mg/kgOralNeurological ScoreDose-dependently improved behavioral data[8]
Edaravone Rat MCAO10, 20, 30 mg/kgOralInfarct VolumeSignificantly reduced cerebral infarction area[8]
T-817MA Mouse MPTP10, 30 mg/kgOralRotarod PerformanceImproved MPTP-impaired performance[9]
T-817MA Mouse MPTP10, 30 mg/kgOralDopamine LevelsAttenuated decrease in dopamine levels[9]

Signaling Pathways and Experimental Workflows

Nrf2/HO-1 Signaling Pathway in Neuroprotection

A key mechanism underlying the neuroprotective effects of many indole derivatives and other antioxidant compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[10][11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of several protective genes, including HO-1.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Indole Indole Compound (e.g., I3C) Indole->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Antioxidant_enzymes Antioxidant Enzymes ARE->Antioxidant_enzymes activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Neuroprotection Neuroprotection HO1_protein->Neuroprotection Antioxidant_enzymes->Neuroprotection

Caption: Nrf2/HO-1 Signaling Pathway.

General Experimental Workflow for Assessing Neuroprotective Agents

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of potential neuroprotective compounds.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) induce_injury Induce Neuronal Injury (e.g., H2O2, Glutamate) cell_culture->induce_injury treat_compound Treat with Test Compound induce_injury->treat_compound viability_assay Assess Cell Viability (MTT, LDH assays) treat_compound->viability_assay ros_assay Measure Oxidative Stress (ROS levels) viability_assay->ros_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot for Nrf2/HO-1) ros_assay->mechanism_study animal_model Induce Neurological Damage (e.g., MCAO in rats) mechanism_study->animal_model Lead Compound Selection administer_compound Administer Test Compound animal_model->administer_compound behavioral_tests Behavioral Assessments (Neurological Scoring) administer_compound->behavioral_tests histology Histological Analysis (Infarct Volume, Neuronal Loss) behavioral_tests->histology biochemical_analysis Biochemical Analysis (Biomarkers) histology->biochemical_analysis

Caption: Experimental Workflow for Neuroprotective Drug Screening.

Detailed Experimental Protocols

In Vitro Neuroprotection Assays

1. MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Induction of Injury: Introduce a neurotoxic agent (e.g., 500 µM H₂O₂) to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).

  • MTT Incubation: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a cofactor (NAD⁺).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells treated with a lysis buffer).[10][11]

In Vivo Neuroprotection Model

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.

  • Anesthesia and Surgery: Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the ECA and insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion of the ischemic territory.

  • Compound Administration: Administer the test compound at predetermined doses and time points (e.g., orally, once daily for 14 days after reperfusion).[7]

  • Neurological Scoring: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system (e.g., on a scale of 0-5, where 0 indicates no deficit and 5 indicates severe deficit).[12]

  • Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), where the non-infarcted tissue appears red and the infarcted tissue remains white. Calculate the infarct volume as a percentage of the total brain volume.[13]

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is not yet available, the data from its structural analogue, Indole-3-carbinol, suggest that indole-based compounds hold promise as neuroprotective agents. The comparative analysis with the established drugs Edaravone and T-817MA highlights that the potential therapeutic benefits likely stem from the modulation of oxidative stress and inflammatory pathways, particularly the Nrf2/HO-1 signaling cascade. The provided experimental protocols and workflows offer a robust framework for the future evaluation of this compound and other novel indole derivatives in the context of neurodegenerative diseases and acute neuronal injury. Further research is warranted to elucidate the specific neuroprotective profile and mechanisms of action of this compound.

References

Safety Operating Guide

Proper Disposal of (2-methyl-1H-indol-5-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of (2-methyl-1H-indol-5-yl)methanamine, a compound containing both an indole and an amine functional group. The following procedures are based on general guidelines for handling hazardous chemical waste and should always be supplemented by a thorough review of your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). When in doubt, always contact your institution's Environmental Health and Safety (EHS) department for guidance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye Protection Safety glasses or goggles[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)[1]
Body Protection Laboratory coat[4]

II. Step-by-Step Disposal Procedures

The proper disposal of this compound requires careful segregation and handling to prevent hazardous reactions and ensure environmental protection.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

A. Waste Collection and Segregation:

  • Designated Waste Container: Obtain a dedicated, compatible, and clearly labeled hazardous waste container.[7] The original product container can often be reused for this purpose.[8]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[8]

  • Segregation: Store the waste container in a designated satellite accumulation area. It is critical to segregate amine waste from acids, oxidizers, and other incompatible materials to prevent violent reactions.[5][8]

B. Handling of Solid and Liquid Waste:

  • Solid Waste:

    • Carefully transfer any solid this compound waste into the designated hazardous waste container.

    • Ensure the container is kept tightly sealed when not in use.[7]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, the entire solution is considered hazardous waste.

    • Carefully pour the liquid waste into the designated hazardous waste container, avoiding splashes.

    • Do not overfill the container; leave adequate headspace for expansion.[8]

    • Amines can be basic.[4] If your institutional guidelines require neutralization, this should be done with extreme caution, typically by slowly adding a dilute acid while stirring and cooling the container in an ice bath.[6] However, for disposal through an approved waste management company, neutralization is often not required.[6] Always consult your EHS department before attempting any neutralization.

C. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads used for spills, and empty containers, must be disposed of as hazardous waste.[1][8]

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

D. Final Disposal:

  • Storage: Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible chemicals.[2]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7] They will work with a licensed hazardous waste disposal company to ensure the chemical is managed in an environmentally sound manner.[5]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., Chemizorb®, sand, or vermiculite) to contain the spill.[1] Do not use combustible materials like paper towels to absorb large spills of oxidizing materials.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools and place it into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_sds Consult SDS and Institutional Guidelines start->consult_sds is_hazardous Is it classified as hazardous? consult_sds->is_hazardous ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_hazardous->ppe Yes non_hazardous Follow institutional guidelines for non-hazardous chemical waste. is_hazardous->non_hazardous No waste_form Is the waste solid or liquid? ppe->waste_form solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid Waste waste_form->liquid_waste Liquid collect_solid Collect in a labeled, sealed, compatible container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible container. Do not overfill. liquid_waste->collect_liquid segregate Segregate from incompatible materials (e.g., acids, oxidizers). collect_solid->segregate collect_liquid->segregate store Store in a designated satellite accumulation area. segregate->store disposal Arrange for pickup by EHS for approved disposal. store->disposal

Caption: Decision workflow for this compound disposal.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific disposal protocols and the information provided in the manufacturer's Safety Data Sheet. When in doubt, contact your Environmental Health and Safety department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-methyl-1H-indol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-methyl-1H-indol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.